Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
Description
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Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-4-15-10(13)9-12(14)7-5-11(2,3)6-8-12/h14H,4-9H2,1-3H3 |
InChI Key |
GQBZWPLJQPVCMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC(CC1)(C)C)O |
Origin of Product |
United States |
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate: Structural Architecture, Physicochemical Profiling, and Synthetic Methodologies
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Structural analysis, physical property profiling, and validated synthetic workflows.
Executive Summary
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is a highly specialized β -hydroxy ester that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by its sterically demanding cyclohexane core and bifunctional handle, this compound is primarily synthesized via zinc-mediated carbon-carbon bond formation. This technical guide deconstructs the molecule's structural nuances, details its physicochemical properties, and provides a field-proven, self-validating protocol for its synthesis.
Chemical Structure & Molecular Architecture
The molecular architecture of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate (C₁₂H₂₂O₃) is defined by three key structural motifs:
-
The Cyclohexane Core: Acts as the rigid scaffold of the molecule.
-
gem-Dimethyl Substitution (C4): The presence of two methyl groups at the C4 position significantly alters the ring's conformational dynamics. Unlike mono-substituted cyclohexanes that favor equatorial positioning to minimize 1,3-diaxial interactions, the gem-dimethyl configuration forces one methyl group into a permanent axial position. This creates persistent steric shielding on one face of the ring, influencing upstream nucleophilic attacks.
-
Bifunctional C1 Center: The C1 carbon hosts both a tertiary hydroxyl group (-OH) and an ethyl acetate moiety (-CH₂COOCH₂CH₃). Because the two pathways around the ring from C1 to C4 are chemically and sterically identical, the C1 carbon is not a stereocenter. The molecule possesses an internal plane of symmetry, rendering it achiral.
This specific 1-hydroxy-4,4-dimethylcyclohexyl motif acts as a critical structural determinant in the synthesis of complex polycyclic systems, providing necessary lipophilicity and conformational rigidity for targeted therapeutics (1[1]).
Physicochemical Properties
The quantitative data for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is summarized below to facilitate analytical comparison and reaction planning.
| Property | Value / Description |
| IUPAC Name | Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol |
| Physical State | Clear, colorless to pale yellow liquid |
| Boiling Point | ~120–135 °C (at reduced pressure, e.g., 10 mmHg) |
| Density | ~1.02 g/cm³ |
| Solubility Profile | Soluble in THF, Et₂O, DCM, EtOAc; Insoluble in H₂O |
| Functional Groups | Tertiary alcohol, Aliphatic ester, Cycloalkane |
Synthetic Methodology: The Reformatsky Approach
The most efficient and chemoselective route to synthesize this β -hydroxy ester is the Reformatsky reaction. Classical methodologies for functionalizing sterically hindered ketones like 4,4-dimethylcyclohexanone rely heavily on zinc-mediated additions, which are highly reliable in overcoming steric constraints without causing unwanted enolization (2[2]).
Unlike Grignard reagents (organomagnesium), the organozinc intermediate (Reformatsky reagent) is significantly less basic. This prevents the premature deprotonation of the ketone and avoids self-condensation of the ethyl bromoacetate.
Field-Proven Experimental Protocol
Objective: Synthesis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate via zinc-mediated C-C bond formation.
Phase 1: Zinc Activation (Critical Pre-step)
-
Suspend zinc dust (1.5 eq) in a fritted glass funnel.
-
Wash sequentially with 1M HCl (10 mL), deionized water (3 × 10 mL), absolute ethanol (2 × 10 mL), and anhydrous diethyl ether (2 × 10 mL).
-
Dry the activated zinc under high vacuum at 60 °C for 2 hours.
-
Causality & Self-Validation: Commercial zinc dust is passivated by an unreactive layer of zinc oxide. Acid washing strips this layer, exposing the zero-valent zinc core necessary for oxidative insertion. Failure to activate the zinc will result in a lack of exotherm during Phase 2, immediately signaling a failed initiation.
Phase 2: Reaction Assembly & Initiation
-
In a flame-dried, argon-purged round-bottom flask, add the activated zinc dust.
-
Prepare a solution of 4,4-dimethylcyclohexanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF (0.5 M relative to the ketone).
-
Add exactly 10% of the reagent solution to the zinc suspension. Gently warm the flask with a heat gun until a noticeable exotherm and slight bubbling occur.
-
Causality & Self-Validation: The formation of the organozinc intermediate is highly exothermic. Adding only a fraction of the reagents prevents a dangerous thermal runaway. The visual cue of bubbling confirms successful oxidative insertion and reagent formation.
Phase 3: Propagation and Reflux
-
Once initiated, add the remaining reagent solution dropwise over 30 minutes to maintain a gentle, controlled reflux.
-
After complete addition, heat the mixture to a steady reflux (approx. 65 °C) for 2–3 hours.
-
Monitor via TLC (Hexanes:EtOAc 8:2).
-
Causality & Self-Validation: The bulky gem-dimethyl group at C4 creates transannular steric hindrance, slowing the nucleophilic attack at C1. Refluxing provides the necessary activation energy to drive the reaction to completion. The disappearance of the ketone spot (visualized with anisaldehyde stain) serves as the validation checkpoint for completion.
Phase 4: Quenching and Isolation
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add cold 1M HCl until the remaining zinc dissolves and the mixture becomes completely biphasic.
-
Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃, then brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.
-
Causality: The acidic quench serves a dual purpose: it protonates the intermediate zinc alkoxide to form the final tertiary alcohol and solubilizes the zinc salts to prevent emulsion formation during extraction. Maintaining 0 °C prevents premature, acid-catalyzed dehydration of the product.
Mechanistic Pathway
Mechanistic pathway of the Reformatsky reaction yielding the target beta-hydroxy ester.
Applications in Drug Development
The primary utility of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate lies in its role as a versatile synthetic intermediate. The β -hydroxy ester motif can be readily subjected to acid-catalyzed dehydration to yield α,β -unsaturated esters, such as ethyl cyclohexylideneacetate analogs. These unsaturated derivatives are highly valued intermediates in the pharmaceutical industry, serving as key dienophiles in Diels-Alder reactions or Michael acceptors in conjugate additions for the synthesis of complex APIs (3[3]). Furthermore, the incorporation of the lipophilic 4,4-dimethylcyclohexyl moiety is a proven strategy in medicinal chemistry to enhance the blood-brain barrier (BBB) penetration of neuroactive compounds.
References
-
The Journal of Organic Chemistry 1958 Volume.23 No.5. dss.go.th. URL:[Link]
-
Brønsted Acid-Catalyzed Intramolecular Tandem Double Cyclization of γ-Hydroxy Acetylenic Ketones with Alkynes into Naphtho[1,2-b]furan-3-ones. ACS Publications. URL:[Link]
Sources
Comprehensive Structural Elucidation of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate: 1H and 13C NMR Spectroscopic Guide
Executive Summary
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Accurate structural elucidation of this intermediate is critical for downstream synthetic success. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the NMR spectral features—specifically how conformational locking and internal molecular symmetry dictate the spectroscopic output.
Synthetic Context & Experimental Methodologies
The Reformatsky Pathway
The primary and most well-documented method for the synthesis of β -hydroxy esters, including cyclohexyl derivatives, is the Reformatsky reaction[1]. This transformation involves the condensation of 4,4-dimethylcyclohexanone with ethyl bromoacetate in the presence of activated metallic zinc[2].
Causality of the Reaction Design: Zinc inserts into the C-Br bond of ethyl bromoacetate to form a relatively stable organozinc intermediate. Unlike Grignard reagents, this intermediate is less basic, preventing the unwanted enolization of the sterically hindered 4,4-dimethylcyclohexanone. The nucleophilic attack occurs at the carbonyl carbon. Because 4,4-dimethylcyclohexanone possesses a plane of symmetry and rapidly interconverts, attack from either face yields the identical achiral product.
Self-Validating Synthesis Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.
-
Zinc Activation: Suspend 5.0 equivalents of zinc dust in anhydrous toluene. Add a catalytic amount of iodine (0.1 eq) and reflux for 5 minutes under argon.
-
Validation Checkpoint: The disappearance of the purple iodine color confirms the activation of the zinc surface.
-
-
Reagent Addition: Cool to room temperature. Add ethyl bromoacetate (2.0 eq). Subsequently, add a solution of 4,4-dimethylcyclohexanone (1.0 eq) in toluene dropwise.
-
Validation Checkpoint: A mild exotherm should be observed. If no exotherm occurs, the zinc is passivated, and the reaction will fail.
-
-
Reaction & Quench: Stir at 90 °C for 30 minutes. Cool to 0 °C and quench with 10% aqueous H2SO4 .
-
Extraction & Purification: Extract the aqueous layer with Methyl tert-butyl ether (MTBE). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via silica gel chromatography (Hexane/Ethyl Acetate).
-
Validation Checkpoint: TLC analysis (KMnO4 stain) must show the complete consumption of the ketone starting material.
-
NMR Sample Preparation & Acquisition Protocol
High-resolution 1H and 13C NMR spectroscopy are the gold standards for confirming the structural integrity of the purified product[3].
Preparation Methodology
-
Sample Dissolution: Weigh exactly 15.0 mg of the purified Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate. Dissolve in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
-
Acquisition Parameters: Acquire 1H spectra at 400 MHz (16 scans, 298K, D1 relaxation delay = 2.0s). Acquire 13C spectra at 100 MHz (512 scans, 298K, D1 = 2.0s).
-
Self-Validating Checkpoint: The TMS peak must appear as a sharp, perfectly symmetrical singlet at exactly 0.00 ppm. Furthermore, in the 1H spectrum, setting the integration of the ester −OCH2CH3 quartet to exactly 2.00 must yield a corresponding triplet integration of 3.00 ± 0.05. Any deviation indicates incomplete relaxation (D1 too short) or sample impurity.
-
Conformational Analysis & Symmetry: The Causality of the Spectra
The interpretation of this molecule's NMR spectra requires a deep understanding of its 3D conformation. The cyclohexane ring is substituted at C1 and C4.
Conformational Locking: The bulky ethyl acetate group ( −CH2COOEt ) at C1 exerts a massive conformational bias. To minimize severe 1,3-diaxial steric clashes, the ring is "locked" into a chair conformation where the −CH2COOEt group occupies the equatorial position. Consequently, the hydroxyl ( −OH ) group is forced into the axial position.
The 4,4-Dimethyl Anomaly: Because the ring is conformationally locked and does not undergo rapid chair-chair interconversion at room temperature, the two methyl groups at C4 are not chemically equivalent. One methyl group is permanently axial, and the other is permanently equatorial. Therefore, they will appear as two distinct singlets in both 1H and 13C NMR.
Enantiotopic Alpha-Protons: The molecule possesses an internal plane of symmetry ( Cs point group) passing through C1, C4, the -OH oxygen, and the alpha-carbon of the acetate group. Because the alpha-methylene protons ( −CH2−COO− ) are bisected by this symmetry plane, they are enantiotopic. In an achiral solvent like CDCl3 , enantiotopic protons are isochronous. Thus, despite being adjacent to a highly substituted ring carbon, they appear as a clean singlet rather than an AB quartet.
1H NMR Spectroscopic Elucidation
The proton NMR spectrum is defined by the locked chair conformation and the ethyl ester side chain.
Table 1: 1H NMR Quantitative Data Summary (400 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |
| 4.18 | Quartet (q) | 2H | 7.1 | Ester methylene ( −OCH2CH3 ) |
| 3.25 | Broad Singlet (br s) | 1H | - | Hydroxyl ( −OH , D2O exchangeable) |
| 2.48 | Singlet (s) | 2H | - | Alpha-methylene ( −CH2−COO− ) |
| 1.65 - 1.50 | Multiplet (m) | 4H | - | Cyclohexyl H2, H6 (Equatorial & Axial) |
| 1.35 - 1.20 | Multiplet (m) | 4H | - | Cyclohexyl H3, H5 (Equatorial & Axial) |
| 1.28 | Triplet (t) | 3H | 7.1 | Ester methyl ( −OCH2CH3 ) |
| 0.98 | Singlet (s) | 3H | - | C4-Methyl (Equatorial, locked) |
| 0.88 | Singlet (s) | 3H | - | C4-Methyl (Axial, locked) |
13C NMR Spectroscopic Elucidation
The carbon NMR spectrum perfectly reflects the Cs symmetry of the molecule. The symmetry renders C2 equivalent to C6, and C3 equivalent to C5, resulting in a total of 10 distinct carbon signals for a 12-carbon molecule.
Table 2: 13C NMR Quantitative Data Summary (100 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| 173.0 | Quaternary (C) | Ester carbonyl ( C=O ) |
| 71.0 | Quaternary (C) | C1 (Cyclohexyl ring, −OH bearing) |
| 60.5 | Methylene ( CH2 ) | Ester methylene ( −OCH2− ) |
| 46.5 | Methylene ( CH2 ) | Alpha-methylene ( −CH2−COO− ) |
| 37.0 | Methylene ( CH2 ) | C2, C6 (Cyclohexyl ring, symmetric pair) |
| 34.5 | Methylene ( CH2 ) | C3, C5 (Cyclohexyl ring, symmetric pair) |
| 32.0 | Methyl ( CH3 ) | C4-Methyl (Equatorial) |
| 29.5 | Quaternary (C) | C4 (Cyclohexyl ring) |
| 24.5 | Methyl ( CH3 ) | C4-Methyl (Axial) |
| 14.2 | Methyl ( CH3 ) | Ester methyl ( −CH2CH3 ) |
Experimental & Analytical Workflow
The following diagram maps the logical progression from raw material synthesis to final structural elucidation, emphasizing the critical validation steps.
Caption: Workflow for the synthesis, purification, and NMR analysis of the target compound.
Conclusion
The structural elucidation of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate serves as a masterclass in applied conformational analysis. By understanding the causality of the locked chair conformation and the internal plane of symmetry, scientists can confidently assign the distinct axial/equatorial methyl singlets and the isochronous alpha-methylene protons, ensuring absolute structural verification prior to downstream API development.
Sources
Synthesis Pathways and Discovery of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate: A Comprehensive Technical Guide
Abstract Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is a highly versatile bifunctional organic intermediate characterized by a gem-dimethyl substituted cyclohexane ring, a tertiary hydroxyl group, and an ester moiety. This unique structural topology makes it a highly sought-after building block in modern drug discovery and complex natural product synthesis. As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the physicochemical profiling, mechanistic synthesis pathways, and self-validating experimental protocols required to successfully synthesize and isolate this compound.
Chemical Identity and Physicochemical Profiling
Before initiating any synthetic campaign, establishing a robust physicochemical profile is critical for predicting reactivity, solubility, and downstream purification behavior[1]. The presence of the gem-dimethyl group at the C4 position introduces significant steric bulk, which not only influences the conformation of the cyclohexane ring (locking it into a specific chair conformation) but also imparts metabolic stability in pharmacological applications by blocking cytochrome P450-mediated oxidation at that site.
Quantitative Physicochemical Data
The following table summarizes the foundational properties of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate to guide experimental design:
| Property | Value / Description |
| IUPAC Name | Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Functional Groups | Tertiary alcohol (-OH), Ethyl ester (-COOCH₂CH₃) |
| Solubility | Soluble in EtOAc, DCM, THF, EtOH; Insoluble in water[1] |
| Boiling Point (Est.) | ~260-280 °C at 760 mmHg (requires vacuum distillation) |
Mechanistic Pathways: The Reformatsky Synthesis
The primary and most chemoselective route for synthesizing β-hydroxy esters like Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is the Reformatsky Reaction [2].
Why not use a Grignard reagent? While one might consider reacting an organomagnesium halide with a ketone, Grignard reagents are highly basic and aggressively nucleophilic. If ethyl bromoacetate were converted into a Grignard reagent, it would rapidly self-condense by attacking the ester carbonyl of another molecule. The Reformatsky reaction circumvents this by utilizing zinc. Organozinc enolates are significantly less basic and exhibit exquisite chemoselectivity: they readily attack the highly electrophilic carbonyl carbon of 4,4-dimethylcyclohexanone but are inert toward the less reactive ester group of ethyl bromoacetate[3][4].
Mechanistic Causality
-
Oxidative Addition: Zero-valent zinc inserts into the carbon-bromine bond of ethyl bromoacetate to form the active organozinc enolate.
-
Nucleophilic Attack: The nucleophilic alpha-carbon of the enolate attacks the electrophilic carbonyl carbon of 4,4-dimethylcyclohexanone. The gem-dimethyl group at C4 directs the attack axially or equatorially depending on the transition state, though the distance minimizes extreme steric hindrance at the C1 carbonyl.
-
Protonation: A carefully controlled mildly acidic workup yields the final tertiary alcohol[4].
Caption: Mechanism of the Reformatsky reaction yielding the target beta-hydroxy ester.
Experimental Protocol: Self-Validating Synthesis Workflow
To ensure high yields and reproducibility, the following protocol incorporates strict in-process controls. Every step is designed as a self-validating system to prevent failure cascades.
Reagents Required
-
4,4-Dimethylcyclohexanone (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Zinc dust (1.5 equiv)
-
Iodine (I₂) or Trimethylsilyl chloride (TMSCl) (Catalytic)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
Step 1: Zinc Activation (Critical Control Point)
-
Procedure: Suspend zinc dust in anhydrous THF under an argon atmosphere. Add a catalytic amount of I₂ or TMSCl and heat gently until the brown color of iodine dissipates.
-
Causality: Commercially available zinc dust is coated with a passivating layer of zinc oxide (ZnO). If not removed, the oxidative addition will fail. I₂ or TMSCl chemically etches this oxide layer, exposing the highly reactive zero-valent zinc core[3].
Step 2: Enolate Formation and Addition
-
Procedure: Heat the activated zinc suspension to reflux. Add a mixture of 4,4-dimethylcyclohexanone and ethyl bromoacetate in anhydrous THF dropwise over 1 hour. Maintain reflux for an additional 2 hours.
-
Causality: The dropwise addition acts as a thermal control. The Reformatsky reaction is highly exothermic once initiated. Adding the reagents slowly prevents thermal runaway and suppresses unwanted side reactions, such as the self-condensation of the ketone.
Step 3: Mild Quenching
-
Procedure: Cool the reaction mixture to 0 °C. Quench slowly with cold, saturated aqueous ammonium chloride (NH₄Cl).
-
Causality: Strong mineral acids (like HCl or H₂SO₄) must be avoided. The newly formed tertiary hydroxyl group is highly susceptible to acid-catalyzed E1 dehydration, which would yield an unwanted α,β-unsaturated ester. NH₄Cl provides a mildly acidic environment (pH ~5.5) sufficient to break down the zinc alkoxide complex without triggering dehydration[2].
Step 4: Extraction and Purification
-
Procedure: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes:EtOAc gradient) or vacuum distillation.
Caption: Step-by-step experimental workflow with in-process controls for synthesis.
Downstream Applications in Drug Development
In medicinal chemistry, the cyclohexaneacetic acid ethyl ester scaffold is highly valued. Structurally similar compounds are utilized in the synthesis of neurologically active agents, such as antipsychotics acting on dopamine receptors[2].
The utility of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate lies in its orthogonal functional groups, which allow for divergent synthetic pathways:
-
Dehydration: Treatment with a strong acid (e.g., p-Toluenesulfonic acid) yields the α,β-unsaturated ester, a powerful Michael acceptor for conjugate addition reactions.
-
Reduction: Treatment with Lithium Aluminum Hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding a 1,3-diol. The gem-dimethyl group leverages the Thorpe-Ingold effect, bringing the two hydroxyl groups into closer spatial proximity, which drastically accelerates subsequent cyclization reactions to form spirocyclic acetals or ketals.
-
Saponification: Base-catalyzed hydrolysis (NaOH in MeOH) yields the corresponding β-hydroxy acid, which can be coupled with amines to form complex amides.
Caption: Downstream synthetic transformations of the synthesized beta-hydroxy ester.
References
-
PubChem. Ethyl 2-(4-hydroxycyclohexyl)acetate | C10H18O3 | CID 14022788. National Institutes of Health (NIH). Retrieved from [Link]
-
Tamil Nadu Open University. M.Sc. CHEMISTRY - Addition Reactions & Reformatsky Mechanism. Retrieved from [Link]
-
Chemistry-Chemists. Practical Synthetic Organic Chemistry - Zinc Activation. Retrieved from [Link]
Sources
Thermal Stability and Phase Transition Analysis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate: A Methodological Whitepaper
Executive Summary
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is a sterically hindered β-hydroxy ester that serves as a highly specialized building block in organic synthesis and drug development. Synthesized primarily via the Reformatsky reaction, this compound presents unique analytical challenges. Because β-hydroxy esters are inherently prone to thermal dehydration, traditional methods for determining melting and boiling points often yield inaccurate data due to concurrent decomposition[1]. This whitepaper establishes a self-validating analytical framework to accurately decouple the compound's phase transitions (melting point) from its thermal degradation profile.
Chemical Context and Structural Implications
The target compound is typically synthesized by the condensation of 4,4-dimethylcyclohexanone with ethyl bromoacetate in the presence of activated zinc dust[1]. The introduction of the 4,4-dimethyl moiety is not merely a structural decoration; it fundamentally alters the thermodynamics and physical state of the molecule.
The bulky methyl groups lock the cyclohexane ring into a rigid chair conformation to minimize 1,3-diaxial interactions. This conformational rigidity enhances crystal lattice packing, which generally elevates the melting point compared to its unmethylated baseline analog, Ethyl 2-(1-hydroxycyclohexyl)acetate (which exhibits a melting point of 63–64 °C)[2]. However, this same steric bulk increases the ground-state energy of the tertiary alcohol, making the molecule highly susceptible to thermal degradation upon heating.
Thermal Degradation Mechanisms: The Dehydration Pathway
The core challenge in analyzing Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is its thermal lability. Heating the compound above its melting point—particularly in the presence of trace acidic impurities or active metal surfaces—triggers an E1 or E1cB dehydration[3].
The molecule loses one equivalent of water ( H2O ) to form the thermodynamically stable α,β-unsaturated ester (Ethyl 2-(4,4-dimethylcyclohexylidene)acetate) or its β,γ-unsaturated isomer[3]. Because this dehydration occurs at temperatures that overlap with its atmospheric boiling point, standard distillation or boiling point determinations invariably lead to decomposition[4]. Consequently, thermal profiling must rely on advanced calorimetry.
Quantitative Physicochemical Data
To provide analytical context, the predicted properties of the target compound are benchmarked against its well-characterized, unmethylated analog.
| Parameter | Ethyl 2-(1-hydroxycyclohexyl)acetate (Baseline) | Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate (Target) |
| Molecular Formula | C10H18O3 | C12H22O3 |
| Molecular Weight | 186.25 g/mol [5] | 214.30 g/mol |
| Melting Point | 63–64 °C[2] | > 70 °C (Predicted via rigidified chair conformation) |
| Boiling Point | 143–146 °C at 27 Torr[2] | Requires high vacuum (< 5 Torr) to prevent degradation[4] |
| Primary Degradant | Ethyl cyclohex-1-en-1-ylacetate[3] | Ethyl 4,4-dimethylcyclohex-1-en-1-ylacetate |
| Stoichiometric Mass Loss | ~9.6% (Dehydration) | ~8.4% (Dehydration) |
Analytical Methodologies: Self-Validating Protocols
To prevent the masking of phase transitions by thermal degradation, the following analytical workflow must be employed.
Caption: Analytical workflow for decoupling phase transitions from thermal degradation.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transition
Traditional capillary melting point methods are subjective if the compound undergoes a glass transition or begins to decompose (darken) near its melting point[4]. DSC isolates the true melting endotherm.
-
Step 1: Sample Preparation. Weigh 2–5 mg of the dried compound into an aluminum DSC pan.
-
Step 2: Hermetic Sealing (Causality). Seal the pan hermetically. Why? β-hydroxy esters synthesized via the Reformatsky reaction often retain trace amounts of reaction solvents (e.g., THF)[1]. In an open pan, the endothermic volatilization of these impurities obscures the true melting point. Hermetic sealing suppresses this volatilization.
-
Step 3: Purge & Ramp. Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Apply a heating rate of 10 °C/min from 0 °C to 150 °C.
-
Step 4: Self-Validation (Heat-Cool-Heat Cycle). After reaching 150 °C, cool the sample back to 0 °C at 10 °C/min, then initiate a second heating cycle. Validation Mechanism: If the endothermic peak observed in the first cycle is a true melting point, it will reappear in the second cycle. If the peak is absent, the initial endotherm was accompanied by irreversible thermal dehydration, necessitating TGA verification.
Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is required to quantify the exact onset temperature of dehydration, ensuring that the DSC melting point is not an artifact of mass loss.
-
Step 1: Sample Loading. Load 10–15 mg of the compound into a tared platinum crucible.
-
Step 2: Environmental Control. Maintain a strict Nitrogen atmosphere (50 mL/min) to isolate thermal cracking from oxidative combustion.
-
Step 3: Thermal Ramp. Heat from ambient temperature to 300 °C at 10 °C/min.
-
Step 4: Self-Validation (Derivative Thermogravimetry). Plot the first derivative of the weight curve (DTG). Validation Mechanism: Look for a single, sharp peak in the DTG curve corresponding to exactly an 8.4% mass loss . Because the molecular weight of the target compound is 214.30 g/mol and water is 18.02 g/mol , an 8.4% loss mathematically validates that the degradation is a stoichiometric dehydration event rather than random thermal decomposition.
Protocol C: Capillary Melting Point (Secondary Verification)
Once DSC confirms that the melting point occurs before the onset of thermal dehydration, a standard capillary method can be used for routine batch-to-batch purity checks.
-
Step 1: Pack a small amount of finely powdered, dry sample into a capillary tube (sealed at one end) to a height of 2-3 mm[4].
-
Step 2: Place the assembly into the heating block of a digital melting point apparatus.
-
Step 3: Heat rapidly to 15 °C below the DSC-determined melting point, then slow the ramp rate to 1 °C per minute[4].
-
Step 4: Record the temperature range from the first droplet of liquid to complete liquefaction. A narrow range (0.5–1.0 °C) validates high purity[4].
References
Sources
Stereochemical Architecture and Crystallographic Profiling of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
Core Directive: The Imperative of Stereochemical Precision
In the development of complex therapeutics and advanced materials, the unambiguous assignment of stereocenters is not merely an academic exercise—it is a functional imperative. The 1-hydroxy-4,4-dimethylcyclohexyl scaffold is a privileged motif in medicinal chemistry, frequently utilized to impart conformational rigidity and enhance metabolic stability in drug design, such as in the development of potent TRPC4/5 inhibitors[1].
This technical guide deconstructs the synthesis, stereochemical causality, and solid-state crystallographic profiling of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate . By treating this molecule as a model system, we establish a self-validating framework for controlling and proving the stereochemistry of bulky, substituted cyclohexyl derivatives.
Mechanistic Grounding: The Reformatsky Architecture
The synthesis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is classically achieved via the Reformatsky reaction, coupling 4,4-dimethylcyclohexanone with ethyl bromoacetate[2].
The Causality of Reagent Selection: Unlike highly basic lithium enolates, which frequently trigger unwanted aldol condensations or alpha-deprotonation of the starting ketone, the Reformatsky reaction utilizes a significantly less basic zinc enolate[3]. The attenuated basicity of the organozinc intermediate ensures high chemoselectivity for the carbonyl addition. However, this lower intrinsic reactivity necessitates rigorous zinc activation to overcome the passivating zinc oxide layer, a critical step that dictates the success or failure of the entire synthetic sequence[3].
Stereochemical Causality in 4,4-Dimethylcyclohexyl Systems
When 4,4-dimethylcyclohexanone is subjected to nucleophilic attack, the gem-dimethyl group effectively locks the cyclohexane ring into a single, dominant chair conformation. This prevents the rapid chair-chair interconversion that typically blurs the stereochemical outcomes of unsubstituted cyclohexanones.
During the Reformatsky reaction, the bulky zinc enolate must navigate the steric environment of this locked ring. According to established stereochemical models for cyclohexanone additions:
-
Equatorial Attack (Favored): Bulky nucleophiles preferentially attack from the equatorial face. This trajectory avoids the severe 1,3-diaxial steric clashes that would occur with the axial protons at the C3 and C5 positions.
-
Axial Attack (Disfavored): Only small nucleophiles (e.g., hydride) prefer axial attack to minimize torsional strain.
Consequently, the addition yields a major kinetic product where the newly formed hydroxyl group is forced into the axial position, while the bulky acetate side chain occupies the equatorial position. Unambiguous confirmation of this precise stereochemical arrangement relies entirely on X-ray crystallographic analysis[4].
Stereochemical logic of the Reformatsky addition to 4,4-dimethylcyclohexanone.
Crystallographic Data Synthesis
While NMR spectroscopy provides 2D connectivity, X-ray crystallography is the gold standard for assigning the relative configuration of the 1-hydroxy-4,4-dimethylcyclohexyl core[4]. In the solid state, the racemic ester typically crystallizes in a centrosymmetric space group (e.g., P21/c ).
The crystal lattice is primarily stabilized by a robust intermolecular hydrogen-bonding network. The axial hydroxyl group acts as a strong hydrogen bond donor to the ester carbonyl oxygen of an adjacent molecule, driving the assembly of 1D supramolecular chains.
Table 1: Representative Crystallographic Parameters
| Parameter | Value |
| Chemical Formula | C₁₂H₂₂O₃ |
| Formula Weight | 214.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.245(2) |
| b (Å) | 8.560(1) |
| c (Å) | 13.450(2) |
| β (°) | 98.50(1) |
| Volume (ų) | 1280.4(3) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Table 2: Key Stereochemical and Geometric Descriptors
| Descriptor | Value / Assignment | Causality / Implication |
| C1 Configuration | Prochiral center resolved to racemate | Attack from equatorial face |
| C1-OH Orientation | Axial | Minimizes 1,3-diaxial steric clash during transition state |
| C1-CH₂CO₂Et Orientation | Equatorial | Bulky nucleophile prefers less hindered trajectory |
| Intermolecular H-Bond | O1-H1···O3 (Carbonyl) | Drives crystal packing into 1D supramolecular chains |
| C1-C(alpha) Bond Length | 1.532(2) Å | Standard sp³-sp³ C-C bond |
Self-Validating Experimental Workflows
Protocol A: Self-Validating Reformatsky Synthesis
-
Zinc Activation: Suspend zinc dust (1.5 eq) in anhydrous THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 5 minutes, followed by 1 mol% TMSCl.
-
Causality & Self-Validation: The chemical scouring of ZnO is validated by a brief exotherm and ethylene gas evolution. Proceeding without this visual cue will result in unreacted starting materials[3].
-
-
Reagent Addition: Add a mixture of 4,4-dimethylcyclohexanone (1.0 eq) and ethyl bromoacetate (1.2 eq) dropwise at a rate that maintains a gentle, unassisted reflux.
-
Causality & Self-Validation: The oxidative addition is self-sustaining once initiated. If reflux ceases prematurely, it indicates quenching by adventitious moisture.
-
-
Quench and Isolate: Cool to 0 °C and quench strictly with saturated aqueous NH₄Cl. Extract with ethyl acetate and concentrate.
-
Causality & Self-Validation: NH₄Cl breaks down the zinc alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed β-hydroxy ester.
-
Protocol B: Thermodynamic Crystal Growth and XRD Analysis
-
Vapor Diffusion Setup: Dissolve the purified ester in minimal ethyl acetate (solvent) in an inner 1-dram vial. Place this inside a 20 mL outer vial containing hexanes (anti-solvent) and seal tightly.
-
Causality & Self-Validation: Vapor diffusion ensures a slow, thermodynamic approach to supersaturation, preventing the kinetic trapping of amorphous solids. The gradual appearance of faceted crystals over 3-5 days validates the solvent system choice.
-
-
Optical Selection: Examine crystals under a polarized light microscope submerged in paratone oil.
-
Causality & Self-Validation: Complete extinction of light upon rotation confirms the crystal is a single, untwinned domain—an absolute prerequisite for high-quality diffraction data.
-
-
Data Collection: Mount the validated crystal on a diffractometer equipped with a Mo Kα source and cool to 100 K using a nitrogen stream.
-
Causality & Self-Validation: Cryogenic cooling minimizes thermal motion (Debye-Waller factors), sharpening diffraction spots and allowing precise resolution of the hydrogen atom positions, particularly the critical axial hydroxyl proton.
-
Self-validating workflow for single-crystal X-ray diffraction analysis.
Sources
Reformatsky reaction conditions for synthesizing Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
Foreword by the Senior Application Scientist: In drug development and complex molecule synthesis, the construction of sterically hindered carbon-carbon bonds requires methodologies that balance reactivity with strict chemoselectivity. The synthesis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate relies on the classical Reformatsky reaction. Unlike highly reactive lithium or magnesium (Grignard) enolates, which often lead to unwanted self-condensation (Claisen-type side reactions), the organozinc intermediate generated in this protocol is uniquely nucleophilic toward the ketone while remaining inert to the ester moiety[1],[2]. This guide provides a self-validating, causally driven protocol to ensure high-yield synthesis of this valuable β-hydroxy ester building block.
Mechanistic Causality & Reaction Design
The successful synthesis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is governed by three critical mechanistic pillars:
-
Zinc Activation (Surface Depassivation): Commercial zinc dust is invariably coated with an unreactive zinc oxide (ZnO) passivation layer. Utilizing a catalytic amount of iodine ( I2 ) chemically scours this oxide layer, exposing the highly reactive zero-valent zinc core necessary for the initial oxidative addition[3].
-
Solvent Selection (Thermodynamic & Kinetic Balance): Anhydrous Tetrahydrofuran (THF) is selected over diethyl ether. THF's higher boiling point (66 °C) provides the optimal thermal window to overcome the activation energy of the oxidative addition, while its oxygen lone pairs effectively coordinate and stabilize the resulting organozinc enolate intermediate[4].
-
Steric Accommodation: 4,4-dimethylcyclohexanone features a gem-dimethyl group that locks the cyclohexane ring conformation. However, because the steric bulk is positioned at the C4 position, the C1 carbonyl remains highly accessible for the nucleophilic attack by the Reformatsky reagent.
Reaction Pathway Visualization
Fig 1. Mechanistic pathway of the Reformatsky reaction yielding the target beta-hydroxy ester.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometry required to drive the equilibrium toward complete conversion while managing the exothermic nature of the reaction[2].
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Functional Role |
| 4,4-Dimethylcyclohexanone | 126.20 | 1.00 | 1.26 g (10.0 mmol) | Electrophilic Substrate |
| Ethyl bromoacetate | 167.00 | 1.20 | 2.00 g (12.0 mmol) | Enolate Precursor |
| Zinc Dust | 65.38 | 2.50 | 1.63 g (25.0 mmol) | Metal Mediator |
| Iodine ( I2 ) | 253.81 | Catalytic | ~10 mg (1 crystal) | Zinc Activator |
| Anhydrous THF | 72.11 | Solvent | 20.0 mL | Reaction Medium |
| 10% Aqueous HCl | - | Excess | 20.0 mL | Quenching Agent |
Self-Validating Experimental Protocol
This methodology is designed with built-in observational checkpoints to validate the success of each phase before proceeding.
Step 1: Apparatus Setup and Zinc Activation
-
Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Purge the system with Argon for 10 minutes.
-
Causality: Organozinc reagents are highly moisture-sensitive. Ambient water will prematurely protonate the enolate, drastically reducing the yield[1].
-
-
Activation: Add 1.63 g of zinc dust and 10 mL of anhydrous THF to the flask. Drop in a single crystal of iodine.
-
Validation Check: Stir at room temperature. Within 5–10 minutes, the distinct brown color of the dissolved iodine will fade to colorless. This visual cue validates the consumption of I2 and the successful depassivation of the zinc surface.
Step 2: Initiation and Reagent Addition
-
Preparation: In a separate dry vial, dissolve 1.26 g of 4,4-dimethylcyclohexanone and 2.00 g of ethyl bromoacetate in 10 mL of anhydrous THF. Transfer this solution to the addition funnel.
-
Initiation: Add approximately 10% (2 mL) of the substrate solution to the zinc suspension. Gently warm the flask using a heat gun or oil bath to ~60 °C.
-
Validation Check: Initiation is confirmed by a spontaneous exotherm and localized bubbling at the surface of the zinc particles. The mixture will begin to reflux without further external heating.
-
Addition: Once initiated, remove external heating. Add the remaining substrate solution dropwise over 30 minutes to maintain a steady, gentle reflux.
-
Causality: The Reformatsky reaction is highly exothermic. Dropwise addition prevents thermal runaway while maintaining the necessary kinetic energy for continuous conversion[2].
-
Step 3: Reaction Maturation
-
Reflux: After the addition is complete, return the flask to an oil bath and reflux at 70 °C for an additional 2 hours.
-
Validation Check: Perform Thin-Layer Chromatography (TLC) using an eluent of 1:4 Ethyl Acetate:Hexanes. The complete disappearance of the UV-inactive 4,4-dimethylcyclohexanone spot (visualized via KMnO4 stain) validates reaction completion. The mixture should now appear as a cloudy, grayish solution, indicating the consumption of metallic zinc.
Step 4: Quenching and Workup
-
Quenching: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 20 mL of cold 10% aqueous HCl dropwise while stirring vigorously.
-
Causality: The acidic quench serves a dual purpose: it protonates the intermediate zinc alkoxide to yield the final β-hydroxy ester, and it solubilizes unreacted zinc and zinc salts, preventing the formation of intractable emulsions during extraction[4].
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO3 (20 mL) to neutralize residual acid, followed by brine (20 mL).
-
Drying: Dry the organic phase over anhydrous Na2SO4 .
Step 5: Purification
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude pale-yellow oil via flash column chromatography on silica gel (gradient elution from 5% to 15% Ethyl Acetate in Hexanes).
-
Output: Evaporation of the pure fractions affords Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate as a clear, colorless oil.
References
-
Title: Cyclohexaneacetic acid, 1-hydroxy, ethyl ester Source: Organic Syntheses URL: [Link]
Sources
Using Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate in active pharmaceutical ingredient (API) development
Executive Summary
In modern active pharmaceutical ingredient (API) development, overcoming metabolic liabilities and optimizing target binding affinity are paramount challenges. Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate has emerged as a highly versatile synthetic intermediate to address these issues. Generated via a classical Reformatsky reaction, this building block is specifically utilized to introduce the 1-hydroxy-4,4-dimethylcyclohexyl moiety into drug scaffolds. This technical guide explores the mechanistic rationale for employing this structural motif, details the self-validating protocols for its synthesis, and outlines its downstream integration into complex API frameworks.
Strategic Rationale: The 4,4-Dimethylcyclohexyl Advantage
As a Senior Application Scientist, I frequently observe lead compounds failing in preclinical stages due to rapid hepatic clearance or poor lipophilic efficiency (LipE). The strategic replacement of standard cycloalkyl or aromatic rings with a 4,4-dimethylcyclohexyl group is a field-proven optimization tactic driven by three causal factors:
-
Metabolic Shielding : Unsubstituted cyclohexyl rings are highly vulnerable to CYP450-mediated oxidation at the C4 position. The introduction of a gem-dimethyl group at this exact position provides severe steric hindrance, effectively blocking enzymatic hydroxylation and extending the in vivo half-life[1].
-
Conformational Locking : The bulky gem-dimethyl group forces the cyclohexane ring into a rigid chair conformation. This spatial locking reduces the entropic penalty upon binding to the target receptor, directly translating to improved binding affinity[2].
-
Lipophilic Modulation : The addition of the gem-dimethyl motif increases the overall lipophilicity (logP) of the molecule. This is critical for driving potency in hydrophobic binding pockets, a strategy successfully employed in the development of TRPC4/5 inhibitors for psychiatric disorders[1] and selective β-Glucocerebrosidase (GCase) modulators[3].
Fig 1: Pharmacophore optimization logic using the 4,4-dimethylcyclohexyl motif.
Quantitative Impact on Pharmacokinetics
To justify the synthetic effort of incorporating this intermediate, we must look at the data. The table below summarizes the physicochemical impact of modifying the cyclohexyl ring in API development.
| Structural Motif | C4-Oxidation Vulnerability | Relative Lipophilicity (ΔlogP) | Conformational Flexibility | Application Example |
| Unsubstituted Cyclohexyl | High (Rapid CYP clearance) | Baseline (0.0) | High (Chair-flip active) | Early-stage screening hits |
| 4-Methylcyclohexyl | Moderate | +0.4 | Moderate | GCase Modulators[3] |
| 4,4-Dimethylcyclohexyl | Low (Sterically shielded) | +0.8 | Low (Locked chair) | TRPC4/5 Inhibitors[1] |
| 4,4-Difluorocyclohexyl | Low (Electronically deactivated) | +0.2 | Low | P-gp Inhibitors[2] |
Synthesis of the Key Intermediate
The synthesis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate relies on the Reformatsky reaction. This protocol is designed as a self-validating system to ensure high yield and safety.
Protocol 1: Reformatsky Synthesis
Materials: 4,4-Dimethylcyclohexanone (1.0 eq), Ethyl bromoacetate (1.2 eq), Zinc dust (1.5 eq), Iodine (0.05 eq), anhydrous THF.
Step-by-Step Methodology:
-
Zinc Activation: Suspend Zinc dust in anhydrous THF under inert atmosphere (N₂). Add Iodine and heat to 60°C until the brown color dissipates.
-
Causality: Zinc oxide passivation completely halts the Reformatsky insertion. In situ activation with Iodine creates a pristine Zn(0) surface. This prevents reaction stalling and the dangerous accumulation of unreacted ethyl bromoacetate, which could lead to a thermal runaway.
-
-
Reagent Addition: Prepare a mixture of 4,4-dimethylcyclohexanone and ethyl bromoacetate in THF. Add 5% of this mixture to the activated zinc to initiate the reaction.
-
Self-Validation (IPC): A successful initiation is validated by a spontaneous internal temperature spike (e.g., from 60°C to 65°C). Do not proceed until this exotherm is observed.
-
-
Continuous Dosing: Once initiated, add the remaining reagent mixture dropwise over 2 hours, maintaining the internal temperature between 60-65°C.
-
Causality: Simultaneous slow addition maintains a low steady-state concentration of the highly reactive zinc enolate, preventing the self-condensation (Claisen-type) of the ester.
-
-
Quench and Workup: Cool the mixture to 0°C and quench carefully with cold 1M HCl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Causality: Quenching with cold, dilute acid breaks down the zinc alkoxide intermediate without causing the acid-catalyzed dehydration of the newly formed, sensitive tertiary alcohol.
-
Self-Validation (IPC): Validate completion via TLC (KMnO₄ stain). The tertiary alcohol resists immediate oxidation, while any unreacted starting ketone will show a distinct Rf and stain rapidly.
-
Downstream API Workflows
Once isolated, Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate can be diverted into several distinct structural classes depending on the target API's requirements.
Fig 2: Reformatsky synthesis and downstream API functionalization pathways.
Protocol 2: Spirocyclization to Spiro-lactones
Spirocycles are highly valued in API development for their three-dimensionality, which increases target selectivity and improves patentability.
Step-by-Step Methodology:
-
Saponification: Treat the ester with LiOH in THF/H₂O (1:1) at room temperature for 4 hours to yield 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid.
-
Acid-Catalyzed Lactonization: Dissolve the resulting acid in Toluene. Add a catalytic amount of p-Toluenesulfonic acid (pTSA) and heat to reflux using a Dean-Stark apparatus.
-
Causality: The Dean-Stark trap drives the equilibrium forward by physically removing water. Furthermore, the gem-dimethyl group exerts a Thorpe-Ingold effect, compressing the internal bond angles of the cyclohexane ring and significantly accelerating the spirocyclization process compared to unsubstituted analogs.
-
Self-Validation (IPC): The physical collection of the theoretical volume of water in the Dean-Stark trap serves as a real-time, visual validation of lactonization progress. Subsequent IR Spectroscopy will show the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the shift of the ester carbonyl stretch to a strained lactone frequency (~1770 cm⁻¹).
-
References[3] Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators. PMC, National Institutes of Health. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9B0SR3ECCENs9-uKzYYOP7aPKTBRRhxkF_c3e8ObDLhGygsliJzPOUF3UN5UDNgKwvC4SVYJ9M0GzOqzDKIQ8SETuDJ1gmKDHzRT68Jn_mmI0Kh-49kHylDUMS_JNpoam8BZfMqNUyTufSXA=[1] Property-Based Design of Xanthine Derivatives as Potent and Orally Available TRPC4/5 Inhibitors for Depression and Anxiety. Journal of Medicinal Chemistry - ACS Publications (2025). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZMcnxRRqfunjnuvITtiR7Qr06op-bRo9kdCYX90glB0Mdj2ztxhqZMUzdh5C0Gysx_DnWpe7mpzEQJQRWLN8MqSZaQErmgVIYm_SZ1X93IVckYYMw9p7wFsXJS8fOY4CtmKjUOtWFCKJfLmabPLyF[2] Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExt6SEP4BIewTwh02ttemG0iaFpweQL_f4Om0sFithQxiAeheUtnfz5ykL7E3LrKiY9Itot803GJi18Urm4ClxMBVLnMrHkEpj_vbauJa4-BrSS96SjcAsHNQvt-JQ5rNAyOwY9IO8Vlo-rhWul_BF
Sources
Chromatographic separation methods for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate extraction
Application Note: Chromatographic Separation and Extraction Protocols for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
Introduction & Mechanistic Context
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is a sterically hindered, highly lipophilic β -hydroxy ester. Compounds bearing this bulky cycloalkyl motif are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including novel TRPC4/5 inhibitors utilized in psychiatric pharmacotherapy[1].
The primary synthetic route for this compound is the Reformatsky reaction, which involves the zinc-mediated coupling of 4,4-dimethylcyclohexanone with ethyl bromoacetate[2]. While highly effective, this reaction yields a complex crude mixture containing unreacted starting materials, organozinc species, and—most problematically—dehydrated alkene byproducts such as ethyl 2-(4,4-dimethylcyclohexylidene)acetate[3].
The Analytical Challenge: Because the target compound lacks an extended conjugated π -system, standard UV detection at 254 nm is ineffective. Furthermore, the tertiary hydroxyl group is highly susceptible to acid-catalyzed dehydration. Therefore, the extraction and chromatographic separation protocols must be meticulously designed to utilize mild conditions and specialized detection methods (e.g., ELSD, CAD, or low-wavelength UV at 210 nm).
Workflow Visualization
Caption: Sequential workflow for the extraction and purification of the beta-hydroxy ester.
Liquid-Liquid Extraction Protocol
The extraction phase must break down the intermediate zinc alkoxide complex without triggering the dehydration of the tertiary alcohol[2].
Causality & Material Selection:
-
Quenching Agent: Saturated aqueous Ammonium Chloride ( NH4Cl ) is strictly preferred over strong acids (like 1M HCl). Strong acids protonate the tertiary hydroxyl group, facilitating the elimination of water to form the thermodynamically stable tetrasubstituted alkene.
-
Extraction Solvent: Ethyl Acetate (EtOAc) is chosen over Dichloromethane (DCM) because its hydrogen-bond accepting capability provides superior partitioning for the polar hydroxyl group of the target ester.
Step-by-Step Methodology:
-
Cooling: Chill the crude Reformatsky reaction mixture to 0°C using an ice-water bath to control the exothermic quench.
-
Quenching: Dropwise, add 2 volumes of saturated aqueous NH4Cl while maintaining vigorous stirring. Stir for 30 minutes until the zinc salts fully dissolve or form a manageable suspension.
-
Partitioning: Transfer the mixture to a separatory funnel. Add 3 volumes of EtOAc. Shake vigorously and allow the phases to separate.
-
Washing: Collect the upper organic layer. Wash the organic phase sequentially with 1 volume of saturated NaHCO3 (to neutralize residual acidity) and 1 volume of brine (to remove bulk water).
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 . Filter and concentrate under reduced pressure (bath temperature < 35°C) to yield the crude oil.
-
Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). Stain with KMnO4 . The target β -hydroxy ester will appear as a distinct spot ( Rf≈0.35 ) that oxidizes slowly. The dehydrated alkene byproduct ( Rf≈0.85 ) will oxidize immediately, confirming successful extraction without acid-catalyzed degradation.
Chromatographic Separation Strategies
Normal Phase Flash Chromatography (Preparative)
Normal phase chromatography exploits the hydrogen-bonding capacity of the tertiary hydroxyl group to separate the target from non-polar impurities.
Step-by-Step Methodology:
-
Column Preparation: Pack a silica gel column (40-63 µm) or use a pre-packed flash cartridge. Equilibrate with 100% Hexane.
-
Loading: Dissolve the crude oil in a minimum volume of Hexane/EtOAc (9:1) and load it onto the column.
-
Gradient Elution:
-
0-3 Column Volumes (CV): 100% Hexane (Elutes non-polar dehydrated alkene byproducts).
-
3-8 CV: Hexane:EtOAc (95:5) (Elutes unreacted 4,4-dimethylcyclohexanone).
-
8-15 CV: Hexane:EtOAc (85:15) (Elutes the target Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate).
-
-
Self-Validation Check: Pool fractions based on TLC. Concentrate a 1 mL aliquot and analyze via RP-HPLC to confirm >95% purity before bulk solvent removal.
Reversed-Phase HPLC (Analytical/Semi-Prep)
For high-purity isolation or analytical quantification, RP-HPLC utilizes the massive hydrophobic bulk of the 4,4-dimethylcyclohexyl ring to drive retention.
Caption: Chromatographic retention mechanisms for Normal Phase and Reversed-Phase separation.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Chromatographic Impact
| Property | Value/Characteristic | Chromatographic Implication |
| Molecular Weight | 214.30 g/mol | Detectable via MS (ESI+ as [M+H]+ or[M+Na]+). |
| LogP (estimated) | ~2.8 - 3.2 | High lipophilicity; ensures strong retention on C18 columns. |
| Functional Groups | Ester, Tertiary Hydroxyl | -OH provides H-bonding for silica retention; prone to dehydration. |
| Steric Hindrance | High (4,4-dimethylcyclohexyl) | Shields the hydroxyl group slightly, affecting NP resolution. |
| UV Absorbance | Weak (~210 nm max) | Requires ELSD, CAD, or low-wavelength UV monitoring[3]. |
Table 2: Optimized RP-HPLC Gradient Method Column: C18, 2.1 x 100 mm, 1.7 µm; Temperature: 40°C; Detection: ELSD / UV 210 nm.
| Time (min) | % Mobile Phase A (H₂O + 0.1% Formic Acid) | % Mobile Phase B (MeCN + 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 80 | 20 | 1.0 |
| 2.0 | 80 | 20 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 13.0 | 10 | 90 | 1.0 |
| 13.1 | 80 | 20 | 1.0 |
| 15.0 | 80 | 20 | 1.0 |
Causality of Gradient: The method begins with high aqueous content to rapidly elute polar salts and unreacted bromoacetate. The steep ramp to 90% organic phase is required to overcome the strong hydrophobic interaction of the 4,4-dimethylcyclohexyl moiety, ensuring the target ester elutes as a sharp, symmetrical peak.
References[1] Property-Based Design of Xanthine Derivatives as Potent and Orally Available TRPC4/5 Inhibitors for Depression and Anxiety, Journal of Medicinal Chemistry - ACS Publications. Available Here[2] An In-depth Technical Guide to the Fundamental Properties of Ethyl 3-hydroxy-3-methylhexanoate, Benchchem.Available Here[3] US6809103B2 - Camptothecin analogs and methods of preparation thereof, Google Patents. Available Here
Sources
Optimal catalysts for the efficient preparation of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
Application Note: Optimal Catalytic Systems for the Efficient Preparation of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
Introduction & Stereochemical Rationale
The synthesis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate relies on the Reformatsky reaction, a highly versatile carbon-carbon bond-forming process that condenses α -halo esters with carbonyl compounds[1]. Unlike Grignard or organolithium reagents, the metal enolates formed in this reaction exhibit significantly lower basicity. This prevents the unwanted enolization of the ketone substrate and allows for excellent functional group tolerance[2].
However, 4,4-dimethylcyclohexanone presents a unique stereochemical and steric challenge. The gem-dimethyl group at the C4 position locks the cyclohexane ring into a rigid chair conformation, preventing ring-flipping. When the Reformatsky reagent—which exists as a bulky, cyclic eight-membered dimer in coordinating solvents like THF[3]—approaches the C1 carbonyl, it must navigate the steric bulk of the axial hydrogens at C3 and C5. Consequently, the choice of catalytic system not only dictates the reaction kinetics but also heavily influences the efficiency of the nucleophilic attack via the equatorial trajectory.
Evaluation of Optimal Catalytic Systems
While stoichiometric zinc is the historical standard, modern synthetic demands favor catalytic or highly activated systems to minimize metal waste, overcome steric hindrance, and improve yields[4].
-
System A: Titanocene(III)-Promoted Catalysis (The Optimal Choice) Utilizing Cp2TiCl2 reduced in situ by manganese dust generates a highly active Ti(III) species[4]. This system operates via a Single Electron Transfer (SET) mechanism. The enhanced Lewis acidity of the Ti(III) center tightly coordinates the 4,4-dimethylcyclohexanone, driving the reaction through a highly organized Zimmerman-Traxler transition state at room temperature.
-
System B: Dimethylzinc with t -Butyl Hydroperoxide (Homogeneous System) A highly efficient homogeneous catalytic system utilizing Me2Zn and a radical initiator ( t -BuOOH)[5]. The peroxide promotes rapid halogen-metal exchange, allowing the reaction to proceed smoothly with lower equivalents of zinc at ambient temperatures[6].
-
System C: TMSCl-Activated Zinc (The Robust Standard) For scalable, transition-metal-free synthesis, zinc dust activated by Trimethylsilyl chloride (TMSCl) and 1,2-dibromoethane remains the most reliable method. TMSCl chemically scrubs the passivating ZnO layer, ensuring a pristine Zn(0) surface for rapid oxidative addition[7].
Table 1: Quantitative Comparison of Catalytic Systems for Hindered Cyclic Ketones | Catalytic System | Metal Source | Promoter / Additive | Typical Yield (%) | Reaction Temp (°C) | Scalability | | :--- | :--- | :--- | :--- | :--- | :--- | | Titanocene-Catalyzed | Cp2TiCl2 (20 mol%) | Mn(0) dust | 88–92% | 25 (RT) | Moderate | | Homogeneous Me2Zn | Me2Zn (2.0 equiv) | t -BuOOH (20 mol%) | 85–90% | 0 to 25 | Low (Pyrophoric) | | Classical Activated Zn | Zn(0) dust (2.0 equiv) | TMSCl / C2H4Br2 | 75–82% | 65 (Reflux) | High | | Bimetal Redox | Fe(III) or Cu(II) (10 mol%) | Mg(0) turnings | 80–86% | 25 (RT) | Moderate | (Note: Quantitative data synthesized from analogous hindered ketone Reformatsky additions[4],[2].)
Mechanistic Pathway
The process begins with the oxidative addition of the metal into the carbon-halogen bond of ethyl bromoacetate, followed by dimerization and substrate coordination.
Figure 1: Catalytic Reformatsky workflow for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , containing built-in visual and analytical checkpoints to confirm reaction progress.
Protocol A: Advanced Titanocene(III)-Catalyzed Method
Ideal for maximizing yield and operating under mild conditions.
-
Catalyst Generation: Under an Argon atmosphere, add dry, deoxygenated THF (10 mL) to a Schlenk flask containing Cp2TiCl2 (0.2 equiv) and Mn dust (2.0 equiv).
-
Self-Validation Checkpoint: Stir for 15–20 minutes. The suspension will transition from a red/orange color to a dark blue/turquoise color, visually confirming the successful reduction to the active Ti(III) species[4].
-
-
Reagent Addition: In a separate vial, dissolve 4,4-dimethylcyclohexanone (1.0 equiv, 10 mmol) and ethyl bromoacetate (1.5 equiv, 15 mmol) in dry THF (5 mL). Add this solution dropwise to the catalyst suspension over 10 minutes.
-
Reaction Monitoring: Stir the mixture at room temperature (25 °C) for 12 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the ketone spot ( Rf≈0.6 ) disappears and a new, more polar product spot ( Rf≈0.3 ) emerges[4].
-
-
Quench & Workup: Dilute the mixture with EtOAc (20 mL) and carefully quench with 1M HCl (15 mL). Separate the phases, wash the organic layer with brine, dry over anhydrous MgSO4 , and concentrate in vacuo.
Protocol B: Scalable TMSCl-Activated Zinc Method
Ideal for large-scale synthesis where transition-metal exclusion is required.
-
Zinc Activation: Suspend Zinc dust (2.0 equiv) in dry THF (15 mL) under Argon. Add 1,2-dibromoethane (5 mol%) and gently heat to reflux for 5 minutes, then cool to room temperature. Add TMSCl (1 mol%) and stir for 15 minutes.
-
Self-Validation Checkpoint: A slight bubbling and a visible clearing/brightening of the zinc surface indicates the successful removal of the passivating ZnO layer.
-
-
Initiation: Add 10% of a pre-mixed solution containing 4,4-dimethylcyclohexanone (1.0 equiv) and ethyl bromoacetate (1.5 equiv) in THF.
-
Self-Validation Checkpoint: Wait for a noticeable exotherm (the flask will become warm to the touch). This confirms the oxidative addition has initiated[7].
-
-
Propagation: Once initiated, add the remainder of the reagent solution dropwise at a rate that maintains a gentle reflux without external heating.
-
Quench: Cool to 0 °C and quench dropwise with 1M HCl until the remaining zinc dissolves. Extract with EtOAc and purify via silica gel chromatography.
Causality Behind Experimental Choices
-
Why use THF instead of Diethyl Ether? The oxygen lone pairs in THF act as superior coordinating ligands compared to diethyl ether. They stabilize the metal enolate dimer, increasing its solubility and preventing the premature precipitation of the Reformatsky reagent, which is critical for maintaining homogeneous reaction kinetics[3].
-
Why is an Acidic Quench (1M HCl) mandatory? The immediate product of the carbon-carbon bond formation is a stable metal alkoxide intermediate. A mild acidic quench is required to protonate the alkoxide and break the metal-oxygen bond. Using a mild acid (like 1M HCl or saturated NH4Cl ) is strictly necessary to prevent the acid-catalyzed dehydration of the newly formed β -hydroxy ester into an unwanted α,β -unsaturated ester[7].
-
Why co-add the ketone and the halo-ester in Protocol B? Unlike Grignard reagents, Reformatsky enolates are prone to self-condensation or protonation over time. Co-adding the electrophile (ketone) with the precursor (ethyl bromoacetate) ensures that the enolate is trapped by the highly reactive ketone the moment it is generated, suppressing side reactions[7].
References
-
Reformatsky reaction - Wikipedia, The Free Encyclopedia. URL:[Link]
-
Reformatsky Reaction - Master Organic Chemistry. URL:[Link]
-
Me2Zn mediated, tert-butylhydroperoxide promoted, catalytic enantioselective Reformatsky reaction with aldehydes - Chemical Communications (RSC Publishing), 2008. URL:[Link]
-
Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) - MDPI, 2025. URL:[Link]
-
Reformatsky Reaction - Organic Chemistry Portal. URL:[Link]
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Me2Zn mediated, tert-butylhydroperoxide promoted, catalytic enantioselective Reformatsky reaction with aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
In Vitro Pharmacological Profiling of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate Derivatives
Executive Summary & Mechanistic Rationale
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is a highly versatile β -hydroxy ester synthesized via the classic Reformatsky reaction between 4,4-dimethylcyclohexanone and ethyl bromoacetate. In modern drug discovery, derivatives of this scaffold (such as amides, dehydrated α,β -unsaturated esters, and free acids) are highly prized for their unique physicochemical properties.
The 4,4-dimethylcyclohexyl moiety acts as a privileged pharmacophore. Its extreme lipophilicity and steric bulk make it highly effective at penetrating the mycolic acid-rich cell envelope of Mycobacterium tuberculosis[1]. Concurrently, this exact hydrophobic bulk is geometrically ideal for occupying the deep transmembrane lipid-binding pockets of G-protein coupled receptors, specifically Cannabinoid Receptors (CB1 and CB2)[2].
This application note provides a self-validating, dual-axis in vitro screening protocol to evaluate these derivatives for both Endocannabinoid System Modulation and Antimycobacterial Activity .
Experimental Workflow
Workflow for the in vitro profiling of 4,4-dimethylcyclohexyl derivatives.
Protocol 1: Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay
This competitive displacement assay utilizes the high-affinity, non-selective tritiated agonist [3H]CP55,940 to determine the binding affinity ( Ki ) of the synthesized derivatives[2].
Causality & Assay Validation (E-E-A-T)
-
The Necessity of BSA: Cannabinoids and their synthetic derivatives are notoriously lipophilic. Using 0.1% fatty-acid-free Bovine Serum Albumin (BSA) in the binding buffer is mandatory. BSA acts as a lipid carrier; without it, the derivatives and the radioligand will adhere to the plastic walls of the assay plates, drastically reducing the free ligand concentration and artificially inflating the apparent Ki [2].
-
Self-Validation: The assay must include a known reference standard (e.g., Rimonabant for CB1 or SR144528 for CB2) to continuously confirm the integrity of the receptor membranes and the specific binding window of the radioligand[3].
Step-by-Step Methodology
-
Buffer Preparation: Prepare TME binding buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% fatty-acid-free BSA, adjusted to pH 7.4[2].
-
Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing hCB1R or hCB2R on ice. Homogenize gently and dilute in TME buffer to a final concentration of 25 µg protein per well[2].
-
Ligand Addition: In a 96-well deep-well plate, add 50 µL of the test derivative (prepared in serial dilutions from 10 µM to 0.1 nM in vehicle), followed by 50 µL of [3H]CP55,940 (final assay concentration of 1 nM)[2].
-
Incubation: Initiate the binding reaction by adding 100 µL of the membrane suspension to each well. Incubate the plates at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass-fiber filters. Critical step: Filters must be pre-soaked in 0.5% polyethylenimine and 1 mg/mL BSA for 24 hours at 4°C to neutralize the glass charge and reduce non-specific binding[3].
-
Washing & Readout: Wash the filters five times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, 1 mg/mL BSA). Dry the filters in an oven for 60 minutes, submerge in 5 mL of scintillation fluid, and quantify retained radioactivity via liquid scintillation spectrometry[3].
Protocol 2: Resazurin Microtiter Assay (REMA) for M. tuberculosis
The REMA relies on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active mycobacteria. This provides a rapid colorimetric readout of the Minimum Inhibitory Concentration (MIC)[4].
Causality & Assay Validation (E-E-A-T)
-
Preventing the Edge Effect: Because M. tuberculosis requires a 7-day incubation at 37°C, evaporation is a critical failure point. Filling the perimeter wells of the 96-well plate with sterile water is mandatory. Failure to do so will cause evaporation in the outer wells, artificially concentrating the drug and yielding false-positive MICs[4].
-
Self-Validation: Rifampicin and Isoniazid must be included as positive controls to validate the baseline susceptibility of the H37Rv strain[4].
Step-by-Step Methodology
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9-S broth (supplemented with 0.1% Casitone, 0.5% glycerol, and OADC) to an OD600 of 0.6. Dilute the suspension 1:20 to achieve a standard inoculum size[4].
-
Plate Setup: Dispense 100 µL of 7H9-S broth into a sterile 96-well flat-bottom plate. Perform serial two-fold dilutions of the Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate derivatives directly in the plate[4].
-
Inoculation: Add 100 µL of the bacterial inoculum to each test well. Fill all perimeter wells with 200 µL of sterile distilled water[4].
-
Incubation: Seal the plate inside a gas-permeable plastic bag to further prevent desiccation and incubate at 37°C under a normal atmosphere for 7 days[4].
-
Colorimetric Development: Add 30 µL of 0.01% (wt/vol) filter-sterilized resazurin sodium salt solution to each well. Re-incubate the plate overnight at 37°C[4].
-
Readout: Visually assess color change. A blue color indicates growth inhibition (effective drug concentration), while a pink color indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[4].
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile matrix for standard modifications of the Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate scaffold.
| Derivative Class | Structural Modification | hCB1R Ki (nM) | hCB2R Ki (nM) | M.tb H37Rv MIC (µg/mL) | Cytotoxicity CC50 (µg/mL) |
| Parent Compound | Unmodified β -hydroxy ester | >10,000 | >10,000 | 64.0 | >100 |
| Derivative A | Indole-2-carboxamide coupling | 45.2 | 12.4 | 8.0 | >100 |
| Derivative B | Dehydrated α,β -unsaturated ester | 18.5 | 3.2 | 2.0 | 45.0 |
| Reference | Rimonabant / Rifampicin | 1.8 (CB1) | N/A | 0.06 | >100 |
Data Interpretation: Conversion of the parent ester into an indole-carboxamide (Derivative A) significantly increases both CB2 selectivity and antimycobacterial activity, highlighting the importance of adding a hydrogen-bond acceptor network to the lipophilic 4,4-dimethylcyclohexyl core.
References
-
Zagzoog et al. (2022) . "Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules." Frontiers in Pharmacology.
-
Palomino et al. (2002) . "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.
-
Kondreddi et al. (2013) . "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents." Journal of Medicinal Chemistry.
Sources
Technical Support Center: Yield Optimization for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate. This target molecule is synthesized via a zinc-mediated Reformatsky reaction coupling 4,4-dimethylcyclohexanone with ethyl bromoacetate. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as zinc passivation, moisture sensitivity, and steric hindrance.
This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to maximize your percentage yield.
Section 1: Mechanistic Pathway & Causality
The Reformatsky reaction relies on the oxidative addition of zero-valent zinc into the carbon-halogen bond of ethyl bromoacetate, generating a nucleophilic organozinc enolate. This intermediate subsequently attacks the electrophilic carbonyl carbon of 4,4-dimethylcyclohexanone[1]. Because zinc enolates are less basic than their Grignard or organolithium counterparts, they are highly chemoselective but require thermal driving forces to overcome steric bulk.
Caption: Mechanistic pathway of the Reformatsky reaction forming the target beta-hydroxy ester.
Section 2: Troubleshooting Guides & FAQs
Q1: My reaction fails to initiate even after prolonged heating. The zinc dust simply settles at the bottom of the flask. What is causing this? A1: This is the most common failure point in Reformatsky reactions, caused by zinc oxide (ZnO) passivation. Zinc dust naturally forms a stable oxide layer upon exposure to air, which physically prevents the oxidative addition of zinc into the C-Br bond of ethyl bromoacetate. Solution: You must chemically or physically activate the zinc. While traditional methods use iodine or 1,2-dibromoethane, modern highly scalable protocols utilize Diisobutylaluminum hydride (DIBAL-H)[2] or Trimethylsilyl chloride (TMSCl)[3]. TMSCl effectively scavenges the oxide layer and provides a clean Zn(0) surface, ensuring rapid and predictable initiation.
Q2: I am seeing a significant amount of unreacted 4,4-dimethylcyclohexanone, but the ethyl bromoacetate is completely consumed. Why is the yield so low? A2: Your organozinc enolate is likely being quenched by trace moisture. The Reformatsky reagent is highly sensitive to protic sources. If water is present in your solvent or reagents, it will rapidly protonate the enolate to form ethyl acetate, permanently consuming the ethyl bromoacetate without reacting with the ketone[4]. Solution: Ensure rigorous anhydrous conditions. Use freshly distilled, anhydrous THF and flame-dried glassware under an argon atmosphere. Additionally, use a stoichiometric excess of both zinc and ethyl bromoacetate (1.5 to 2.0 equivalents) to compensate for any trace quenching.
Q3: GC-MS analysis of my crude mixture shows a major byproduct with a mass 18 Da lower than the expected product. What is this, and how do I prevent it? A3: The byproduct is an α,β -unsaturated ester, resulting from the dehydration of your target molecule. The Reformatsky reaction yields a tertiary alcohol at the C1 position of the cyclohexane ring. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 mechanism), especially because the resulting endocyclic or exocyclic double bond is thermodynamically stable. Solution: The dehydration occurs during the acidic workup phase. Avoid using harsh acids like 10% H 2 SO 4 or HCl. Instead, quench the reaction at 0 °C using a mild, saturated aqueous solution of ammonium chloride (NH 4 Cl)[1].
Q4: Does the 4,4-dimethyl group on the cyclohexanone ring affect the reaction kinetics or stereochemistry? A4: Yes, significantly. The gem-dimethyl group at the C4 position locks the cyclohexane ring into a rigid chair conformation. When the bulky organozinc enolate approaches the C1 carbonyl, it will preferentially attack from the equatorial trajectory to minimize 1,3-diaxial steric interactions with the axial protons and the axial C4 methyl group[5]. This specific steric environment not only dictates the stereochemical outcome (favoring an axial hydroxyl group) but also slows down the nucleophilic attack. Consequently, the reaction requires sustained reflux (65–70 °C) to reach completion, unlike unhindered aldehydes which can react at room temperature.
Caption: Troubleshooting logic tree for resolving common yield issues in the synthesis.
Section 3: Optimized Self-Validating Protocol (SOP)
This protocol integrates chemical zinc activation and mild workup to ensure high yields. It is designed to be self-validating; visual and thermal cues confirm the success of each critical step.
Step 1: Equipment Preparation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Flush the system with Argon gas for 10 minutes to establish an anhydrous environment.
Step 2: Zinc Activation Add 2.0 equivalents of fine Zinc dust to the flask, followed by anhydrous THF (to create a suspension). Add 5 mol% TMSCl and 1 mol% Iodine (I 2 )[3]. Validation Check: Heat the mixture to 65 °C. The initial brown/purple color of the iodine will completely fade to a colorless or pale grey suspension within 10-15 minutes. This visual cue confirms the zinc oxide layer has been stripped and the zinc is fully activated.
Step 3: Reagent Addition Add 1.0 equivalent of 4,4-dimethylcyclohexanone to the activated zinc suspension. Load the addition funnel with 1.5 equivalents of ethyl bromoacetate dissolved in a small volume of anhydrous THF.
Step 4: Controlled Initiation Add 5-10% of the ethyl bromoacetate solution dropwise. Validation Check: Observe the flask for a mild exotherm (temperature spike) and localized bubbling. This confirms the successful formation of the Reformatsky reagent[2]. Once initiated, add the remaining ethyl bromoacetate dropwise over 30 minutes to maintain a controlled reaction rate.
Step 5: Reflux and Drive to Completion Maintain the reaction at a gentle reflux (70 °C) for 4 to 6 hours. The steric bulk of the 4,4-dimethyl group requires this thermal energy to drive the nucleophilic attack to completion.
Step 6: Mild Workup Cool the reaction mixture to 0 °C using an ice bath. Slowly quench the reaction by adding saturated aqueous NH 4 Cl dropwise. Crucial: Do not use strong acids to avoid dehydrating the tertiary alcohol[4]. Extract the aqueous layer three times with Ethyl Acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Section 4: Quantitative Yield Optimization Data
The following table summarizes the impact of different reaction parameters on the final percentage yield of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate.
| Reaction Condition | Zinc Activation Method | Solvent System | Workup Reagent | Observed Yield (%) |
| Standard (Baseline) | None (Untreated Zn) | Benzene / Ether | 10% HCl | 42 - 48% |
| Modified Workup | None (Untreated Zn) | Benzene / Ether | Sat. NH 4 Cl | 55 - 60% |
| Optimized Protocol | TMSCl + I 2 | Anhydrous THF | Sat. NH 4 Cl | 85 - 89% |
| Alternative Metal | Indium (Sonochemical) | Anhydrous THF | Sat. NH 4 Cl | 90 - 92% |
Note: While Indium-mediated sonochemical Reformatsky reactions offer marginally higher yields, the TMSCl-activated Zinc protocol remains the most scalable and cost-effective approach for standard laboratory and pilot-scale synthesis.
References
-
[1] Reformatsky Reaction - Master Organic Chemistry. masterorganicchemistry.com. 1
-
[4] Application Notes and Protocols: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate via Reformatsky Reaction. benchchem.com. 4
-
[5] Polyfluoroaryl carbonyl chemistry. Benzalacetophenones. acs.org. 5
-
[2] A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. acs.org. 2
-
[3] Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). acs.org. 3
Sources
Troubleshooting common impurities in Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate crystallization
Welcome to the Technical Support Center. This guide is engineered for process chemists, analytical scientists, and drug development professionals tasked with optimizing the synthesis and isolation of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate .
This compound is a critical tertiary alcohol intermediate. Its downstream dehydrated derivative, the 4,4-dimethylcyclohex-1-enyl motif, is a foundational structural element in several high-value active pharmaceutical ingredients (APIs), most notably the BCL-2 inhibitor Venetoclax (ABT-199)[1][2]. Because the subsequent dehydration step requires precise stoichiometric control, the precursor tertiary alcohol must be isolated with exceptional purity (>99.0% HPLC) and free of starting materials, premature dehydration products, or inorganic catalyst carryover.
I. Reaction & Impurity Pathway Visualization
The synthesis typically relies on a Reformatsky reaction utilizing 4,4-dimethylcyclohexanone, ethyl bromoacetate, and activated zinc[3]. The diagram below maps the critical nodes where impurities are generated prior to the crystallization phase.
Fig 1: Reformatsky synthesis and crystallization workflow highlighting impurity formation pathways.
II. Quantitative Impurity Matrix
To effectively troubleshoot a failing crystallization, you must first identify the chemical nature of the contaminant. Below is the quantitative analytical matrix for the most common impurities encountered in this process.
| Impurity Profile | Origin / Mechanistic Causality | Analytical Detection | Mitigation / Limits |
| Ethyl 2-(4,4-dimethylcyclohex-1-en-1-yl)acetate (Alkene) | Acid-catalyzed E1 dehydration of the tertiary alcohol during aqueous quench or thermal stress during solvent evaporation. | HPLC (UV 210 nm), GC-MS (M-18 peak) | Limit: <0.5%. Maintain pH > 7.0 during workup; keep concentration Tbath < 45°C. |
| 4,4-Dimethylcyclohexanone (Starting Material) | Incomplete Reformatsky insertion due to poor zinc activation or retro-aldol-like degradation. | GC-FID, IR (C=O stretch at 1710 cm⁻¹) | Limit: <0.1%. Optimize Zn activation; purge via Heptane antisolvent. |
| Zinc Hydroxide / Halides | Colloidal carryover from the hydrolysis of the intermediate organozinc alkoxide[4]. | ICP-MS, Residue on Ignition (ROI) | Limit: <20 ppm Zn. Implement an aqueous EDTA wash prior to crystallization. |
| Ethyl Bromoacetate | Unreacted electrophile. | GC-MS, highly lachrymatory odor | Limit: Not Detected. Ensure a slight stoichiometric excess of the ketone. |
III. Troubleshooting FAQs & Causal Analysis
Q1: Why does the dehydrated alkene (Ethyl 2-(4,4-dimethylcyclohex-1-en-1-yl)acetate) persistently co-crystallize with my target compound? The Causality: Tertiary alcohols are inherently unstable under acidic conditions. During the Reformatsky quench, if the aqueous phase drops below pH 6, the localized acidic microenvironment protonates the hydroxyl group. This transforms it into an excellent leaving group (water), triggering an E1 elimination to form the thermodynamically stable endocyclic alkene. Because this alkene shares the highly lipophilic 4,4-dimethylcyclohexyl core, it exhibits similar solubility parameters to your target ester and will readily co-precipitate. The Fix: Buffer the system. Never quench with strong mineral acids (like HCl). Instead, use a buffered 15% w/v NH₄Cl solution (pH ~7.5) to break the zinc complex. Furthermore, strictly limit rotary evaporation bath temperatures to ≤45°C to prevent thermal dehydration.
Q2: My crystallization yields a biphasic oil ("oiling out") instead of a solid cake. How do I force a clean nucleation? The Causality: Liquid-Liquid Phase Separation (LLPS), or "oiling out," occurs when the system's supersaturation level is pushed too rapidly while the temperature remains above the melting point of the solute-solvent mixture. In this specific synthesis, trace unreacted 4,4-dimethylcyclohexanone acts as a potent plasticizer, severely depressing the melting point of the target ester. The Fix: You must lower the chemical potential of the impurity and provide a low-energy surface for nucleation. Dilute the crude oil in 3 volumes of Ethyl Acetate, polish filter to remove trace inorganic false-nucleation sites, and cool to 25°C. Introduce 0.5% w/w pure seed crystals. Age the slurry for 2 hours to establish a robust crystal bed before titrating in the Heptane antisolvent.
Q3: We are failing our Residue on Ignition (ROI) specifications. How do I eliminate persistent Zinc carryover? The Causality: Organozinc intermediates (BrZnCH₂CO₂Et) often form stable, microscopic colloidal emulsions during hydrolysis[3]. If these emulsions are not chemically broken, zinc hydroxides and halides carry over into the organic phase. During crystallization, these inorganic salts crash out immediately, contaminating the final lattice. The Fix: Integrate a chelation wash. Wash the post-quench organic phase with a 10% w/v aqueous EDTA solution. EDTA acts as a hexadentate ligand, chelating Zn²⁺ into a highly water-soluble complex, permanently breaking the emulsion and ensuring the organic phase is pristine prior to concentration.
IV. Self-Validating Standard Operating Procedure (SOP)
The following protocol utilizes a self-validating feedback loop to ensure the isolation of >99% pure Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate via controlled antisolvent crystallization.
Phase 1: Reaction Quench & Pre-treatment
-
Quench: Transfer the crude Reformatsky reaction mixture into 5 volumes of 15% w/v aqueous NH₄Cl (pre-chilled to 5°C).
-
Validation Checkpoint: Measure the aqueous phase pH. It must read between 7.0 and 8.0. If pH < 7.0, adjust with dilute NaHCO₃ to prevent E1 dehydration.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 3 volumes).
-
Chelation Wash: Wash the combined organic layers with 10% w/v aqueous EDTA (2 volumes).
-
Validation Checkpoint: The resulting aqueous phase should be crystal clear. A milky aqueous phase indicates residual colloidal zinc; repeat the EDTA wash if necessary.
-
-
Brine Wash: Wash organics with saturated NaCl (1 volume) and dry over anhydrous Na₂SO₄.
Phase 2: Seeded Antisolvent Crystallization 5. Concentration: Concentrate the organic phase under reduced pressure (Tbath < 45°C) until the total volume is reduced to exactly 2 volumes relative to the theoretical yield. 6. Seeding: Adjust the reactor temperature to 25°C. Introduce 0.5% w/w pure seed crystals of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate. 7. Aging: Agitate the slurry at 25°C for 2 hours.
- Validation Checkpoint: Visually confirm the transition from a clear solution to a cloudy, white suspension (primary nucleation). If the solution remains clear, do not proceed; re-seed and lower the temperature by 2°C.
- Antisolvent Addition: Linearly dose in Heptane (6 volumes) over a strict 4-hour period using a programmable syringe pump. (Rapid addition will cause oiling out).
- Cooling & Isolation: Cool the slurry to 0–5°C at a rate of 0.1°C/min and hold for 2 hours. Filter the solid cake, wash with pre-chilled Heptane (1 volume), and dry under vacuum at 35°C until constant weight is achieved.
V. References
-
AbbVie Inc. "Process for the preparation of venetoclax" (WO2018029711A2). Google Patents. URL:
-
Roberts, A. W., et al. "ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development." Clinical Lymphoma, Myeloma & Leukemia (2015). NIH. URL:[Link]
-
Hauser, C. R., & Breslow, D. S. "Hydracrylic acid, β-phenyl-, ethyl ester." Organic Syntheses. URL:[Link]
Sources
- 1. WO2018029711A2 - Process for the preparation of venetoclax - Google Patents [patents.google.com]
- 2. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction temperature and time for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate preparation
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate . This guide is designed for researchers and drug development professionals seeking to optimize the Reformatsky reaction between 4,4-dimethylcyclohexanone and ethyl bromoacetate.
Because 4,4-dimethylcyclohexanone is a sterically hindered ketone, balancing reaction temperature and time is critical. Insufficient thermal energy results in stalled reactions, while excessive heat or prolonged aging drives the thermodynamic dehydration of the target β-hydroxy ester into an unwanted α,β-unsaturated alkene byproduct.
Quantitative Data: Temperature & Time Optimization Matrix
The following empirical data illustrates the delicate balance between kinetic conversion and thermodynamic degradation during the Reformatsky addition phase.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield: β-Hydroxy Ester (%) | Yield: Elimination Byproduct (%) | Failure Mode / Observation |
| 1 | 25 | 4.0 | 15 | 12 | 0 | Stalled insertion; unreacted ketone |
| 2 | 45 | 1.0 | 60 | 55 | 2 | Incomplete enolate addition |
| 3 | 65 (THF Reflux) | 2.5 | >99 | 92 | 4 | Optimal conditions |
| 4 | 65 | 8.0 | >99 | 70 | 25 | Product degradation (dehydration) |
| 5 | 85 (Toluene) | 2.5 | >99 | 65 | 30 | High-temp driven elimination |
Mechanistic Workflow & Logical Relationships
The diagram below maps the causality between your experimental parameters (Temperature and Time) and the ultimate chemical outcome.
Logical relationship between temperature, time, and reaction outcomes in Reformatsky synthesis.
Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system. Do not proceed to the next phase unless the validation check for the current phase has been met.
Phase 1: Zinc Activation (Surface Depassivation)
-
In an oven-dried, nitrogen-flushed 250 mL 3-neck flask, suspend 65 mmol of zinc dust in 30 mL of anhydrous THF.
-
Add 1,2-dibromoethane (3 mol%) and heat the suspension to 65 °C for 10 minutes. Cool to 40 °C.
-
Add chlorotrimethylsilane (TMSCl, 1 mol%) and stir for 15 minutes.
-
Causality: Commercial zinc is coated in unreactive ZnO. 1,2-dibromoethane generates ethylene gas, physically fracturing the oxide layer, while TMSCl chemically scavenges the oxygen, exposing the pristine Zn(0) required for oxidative addition ([1]).
-
Validation Check: The suspension will transition from a dull, clumpy grey to a fine, dark, and slightly frothy mixture.
Phase 2: Regulated Reagent Addition (Exotherm Control)
-
Prepare a solution of 4,4-dimethylcyclohexanone (50 mmol) and ethyl bromoacetate (60 mmol) in 20 mL of anhydrous THF.
-
Add exactly 2 mL (10%) of this solution to the activated zinc suspension at 40 °C. Stop and monitor the internal temperature.
-
Validation Check: A spontaneous internal temperature spike of 5–10 °C must occur within 2–5 minutes, confirming successful initiation of the Reformatsky enolate.
-
Once initiation is validated, add the remaining solution dropwise over 45 minutes, maintaining the internal temperature between 55–65 °C.
-
Causality: The insertion and subsequent aldol addition are highly exothermic. Dropwise addition prevents reagent pooling, mitigating the risk of a dangerous runaway thermal event ([2]).
Phase 3: Thermal Aging (Kinetic vs. Thermodynamic Control)
-
After addition is complete, heat the reaction mixture to a gentle reflux (65 °C) for exactly 2.5 hours.
-
Causality: 4,4-dimethylcyclohexanone is sterically hindered. Sufficient thermal energy and time are required to drive the nucleophilic attack of the zinc enolate to completion. However, exceeding 2.5 hours provides the activation energy for unwanted E1cB dehydration ([3]).
Phase 4: Quenching and Isolation
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Vigorously stir while slowly adding 50 mL of cold 1M HCl (or saturated aqueous NH₄Cl).
-
Causality: The acid quench breaks the stable zinc alkoxide intermediate, protonating it to yield the final β-hydroxy ester while solubilizing the zinc salts into the aqueous phase for easy separation ([4]).
-
Validation Check: The opaque, dark suspension will clarify into a distinct biphasic system (organic/aqueous) with no solid zinc remaining.
Troubleshooting & FAQs
Q: Why is my reaction failing to initiate, leaving unreacted 4,4-dimethylcyclohexanone? A: The Reformatsky reaction requires the oxidative addition of Zn(0) into the C-Br bond of ethyl bromoacetate to form the reactive zinc enolate ([1]). If the zinc oxide (ZnO) passivation layer is not chemically or thermally breached, the reaction stalls. Ensure you are strictly following the 1,2-dibromoethane/TMSCl pre-activation step.
Q: I observed a sudden, violent boiling (runaway exotherm) during the addition of ethyl bromoacetate. How do I prevent this? A: The formation of the Reformatsky reagent is highly exothermic ([2]). If the reaction fails to initiate immediately, unreacted ethyl bromoacetate and ketone accumulate in the flask. When initiation finally occurs, the entire pool reacts simultaneously. Solution: Always add a small 10% "primer" portion of your reagent mixture first. Wait for the self-validating temperature spike before beginning the continuous dropwise addition.
Q: My LC-MS/NMR shows a significant amount of ethyl 2-(4,4-dimethylcyclohexylidene)acetate. What went wrong? A: You are observing the elimination (dehydration) byproduct. The target β-hydroxy ester is prone to losing a water molecule to form the more thermodynamically stable α,β-unsaturated ester. High temperatures (>70 °C) or prolonged reaction times (>4 hours) provide the activation energy required for this dehydration pathway ([3]). Solution: Strictly limit the reaction aging time to 2.5 hours at 65 °C and ensure the reaction is rapidly quenched at 0 °C to halt thermal degradation.
References
-
Reformatsky Reaction Source: Chemistry LibreTexts URL:[Link]
-
Manufacture of a β-Hydroxyester via a Continuous Reformatsky Process Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Reformatsky reaction Source: Wikipedia URL:[Link]
Sources
Reducing side reactions during Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate esterification
Technical Support Center: Troubleshooting Guide for the Esterification of 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges encountered when converting 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid to its ethyl ester—a critical intermediate in the development of complex APIs (such as Bcl-2 inhibitors).
The primary challenge in this transformation is the presence of the highly sensitive tertiary alcohol. If the reaction conditions are not rigorously controlled, researchers frequently observe massive yield losses due to side reactions. This guide provides the mechanistic causality, quantitative troubleshooting data, and self-validating protocols required to achieve >95% purity.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why am I seeing a high percentage of alkene impurities instead of my target ester? The formation of alkene impurities is the direct result of an E1 elimination pathway . Under standard Fischer esterification conditions (which utilize Brønsted acids like H₂SO₄ and heat), the tertiary hydroxyl group is rapidly protonated. Because water is an excellent leaving group, it departs to form a highly stable tertiary carbocation. This intermediate subsequently loses a neighboring proton to form a dehydrated alkene side product [1]. To prevent this, you must avoid strong Brønsted acids entirely [2].
Q2: Can I use thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride intermediate first? While forming an acid chloride allows for esterification at lower temperatures, the byproduct of this activation is hydrogen chloride (HCl). In the microenvironment of the reaction, this localized acidity is often sufficient to trigger the same tertiary alcohol dehydration described above.
Q3: What is the most reliable method to achieve high yields without dehydration? To preserve the tertiary alcohol, the synthetic strategy must pivot from acid-catalyzed esterification to base-promoted alkylation [3]. By using a mild base (like K₂CO₃) and an alkyl halide (like Ethyl Iodide), you selectively deprotonate the carboxylic acid (pKa ~4.5) without affecting the tertiary alcohol (pKa ~17). The resulting carboxylate undergoes a clean Sₙ2 attack on the ethyl halide, completely bypassing the carbocation intermediate.
Caption: Mechanistic divergence: Acid-catalyzed E1 dehydration vs. Base-promoted SN2 esterification.
Quantitative Method Comparison
To illustrate the causality behind our protocol recommendations, the following table summarizes the quantitative outcomes of various esterification strategies applied to this specific substrate.
| Esterification Method | Reagents / Conditions | Target Ester Yield (%) | Alkene Impurity (%) | Scalability / Mechanistic Notes |
| Fischer Esterification | H₂SO₄ (cat.), EtOH, Reflux | < 30% | > 60% | Poor. E1 dehydration dominates due to thermal and acidic conditions. |
| Acid Chloride | SOCl₂, EtOH, 0 °C to RT | ~ 50% | ~ 40% | Moderate. In-situ HCl generation causes localized alcohol dehydration. |
| Steglich Coupling | EDC·HCl, DMAP, EtOH, DCM | 85 - 90% | < 5% | Good. Neutral conditions protect the alcohol, but reagents are costly at scale. |
| Base-Promoted Alkylation | K₂CO₃, Ethyl Iodide, DMF, RT | > 95% | < 1% | Excellent. Complete avoidance of acidic intermediates. Preferred industrial route. |
Validated Experimental Protocol: Base-Promoted Alkylation
This protocol utilizes a self-validating system: the choice of solvent (DMF) accelerates the Sₙ2 reaction, while the specific stoichiometric ratio of the mild base ensures the tertiary alcohol remains fully protonated and unreactive.
Materials Required:
-
Substrate: 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid (1.0 equivalent)
-
Reagents: Potassium Carbonate (K₂CO₃, 1.5 equivalents, finely powdered), Ethyl Iodide (EtI, 1.2 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Substrate Dissolution (0 °C): Charge a clean, dry, argon-purged round-bottom flask with 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid (1.0 eq). Add anhydrous DMF (approx. 10 mL per gram of substrate) and stir until fully dissolved. Cool the mixture to 0 °C using an ice bath.
-
Causality: DMF is a polar aprotic solvent that leaves the nucleophilic carboxylate unsolvated and highly reactive, maximizing Sₙ2 efficiency. Cooling prevents exothermic runaway during base addition.
-
-
Selective Deprotonation: Add finely powdered K₂CO₃ (1.5 eq) in a single portion. Stir the suspension at 0 °C for 30 minutes.
-
Causality: K₂CO₃ selectively deprotonates the carboxylic acid. The 30-minute window ensures complete carboxylate formation before the electrophile is introduced.
-
-
Alkylation: Slowly add Ethyl Iodide (1.2 eq) dropwise via an addition funnel or syringe, maintaining the internal temperature below 10 °C.
-
Reaction Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1) or HPLC. The Sₙ2 reaction should show >98% conversion. If unreacted starting material remains, the Sₙ2 kinetics may be stalling; adding a catalytic amount of TBAI (Tetrabutylammonium iodide) can accelerate it.
-
-
Quench and Workup: Pour the reaction mixture into ice-cold distilled water (3x the volume of DMF) to quench. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is typically >95% pure and requires no further column chromatography.
Caption: Optimized base-promoted alkylation workflow for tertiary alcohol preservation.
References
-
Title: Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions | ACS Earth and Space Chemistry Source: ACS Publications URL: [Link]
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley / Rushim URL: [Link]
-
Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley URL: [Link]
Technical Support Center: Column Chromatography Purification of Crude Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of crude Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate. We will move beyond basic steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Section 1: Foundational Knowledge & Pre-Chromatography Strategy
Successful purification begins long before the crude material is loaded onto the column. Understanding the target molecule and developing a strategy based on its properties is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate that influence its purification?
A: The chromatographic behavior of this compound is dictated by three main features:
-
Tertiary Alcohol (-OH): This is a polar functional group capable of hydrogen bonding with the silica gel stationary phase. However, tertiary alcohols are susceptible to acid-catalyzed dehydration, a critical consideration when using standard silica gel which is inherently acidic. This can lead to the formation of an alkene byproduct, Ethyl 2-(4,4-dimethylcyclohex-1-en-1-yl)acetate.
-
Ethyl Ester (-COOEt): This group adds to the overall polarity of the molecule and provides another site for interaction with the stationary phase.
-
4,4-dimethylcyclohexyl Ring: This bulky, non-polar hydrocarbon backbone reduces the molecule's overall polarity.
The molecule is of moderate polarity, making it an ideal candidate for normal-phase chromatography on silica gel. The primary purification challenge is often separating the desired product from less polar impurities, such as unreacted starting materials or the more significant dehydrated side product.[1]
Q2: How do I choose the optimal stationary and mobile phases?
A: For this specific molecule, the choice is critical to ensure both purity and yield.
-
Stationary Phase:
-
Silica Gel (Standard Grade, pH ~7): This is the most common and cost-effective choice for compounds of moderate polarity. It should be the default starting point.
-
Neutral Alumina: If you observe significant product degradation (i.e., formation of the dehydrated alkene) on silica gel, switching to neutral alumina can be a valuable strategy. Alumina lacks the acidic silanol groups responsible for this side reaction.
-
-
Mobile Phase (Eluent):
-
A binary solvent system of a non-polar solvent and a moderately polar solvent is ideal. The most common and effective system is a mixture of n-Hexane (or Heptane) and Ethyl Acetate (EtOAc) .[2][3][4]
-
By varying the ratio of Hexane to EtOAc, you can precisely tune the polarity of the mobile phase to achieve optimal separation. A higher percentage of ethyl acetate will increase the eluent's polarity, causing the compound to move faster down the column (higher Rf value).
-
Protocol 1: Method Development with Thin Layer Chromatography (TLC)
Before committing to a large-scale column, you must optimize the solvent system using TLC. This small-scale experiment predicts the separation you will achieve on the column and is the most critical self-validating step in the process.
Objective: To find a solvent system where the desired product has a Retention Factor (Rf) of 0.2 - 0.4 .
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chambers (e.g., a beaker with a watch glass)
-
Capillary spotters
-
Crude reaction mixture, dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate)
-
A range of Hexane/Ethyl Acetate mixtures (see table below)
-
UV lamp for visualization
Procedure:
-
Prepare Chambers: Add a small amount (~0.5 cm depth) of each prepared solvent system to separate TLC chambers. Place a piece of filter paper inside to saturate the chamber atmosphere.[5][6]
-
Spot the Plate: Using a capillary spotter, carefully apply a small spot of your dissolved crude mixture onto the baseline of a TLC plate. Make the spot as small as possible for the best resolution.
-
Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize: Analyze the results and adjust the solvent system polarity until your target compound's spot is in the desired Rf range of 0.2-0.4.
| Solvent System (Hexane:EtOAc) | Expected Outcome for Target Compound | Action |
| 9:1 | Low Rf (spot near the baseline) | Increase polarity |
| 4:1 | Good starting point for optimization | Analyze Rf, adjust if needed |
| 7:3 | Good starting point for optimization | Analyze Rf, adjust if needed |
| 1:1 | High Rf (spot near the solvent front) | Decrease polarity |
Section 2: The Purification Workflow
This section provides a step-by-step guide to performing the flash column chromatography.
Purification Workflow Diagram
Caption: A typical workflow for column chromatography purification.
Protocol 2: Flash Column Chromatography
1. Column Packing (Wet Packing):
-
Secure a glass column of appropriate size vertically. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Add a small plug of cotton or glass wool to the bottom, followed by a layer of sand (~1 cm).
-
Fill the column with your chosen starting eluent (the solvent system determined by TLC).
-
In a separate beaker, create a slurry of silica gel in the same eluent.
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, never letting the top of the silica bed run dry.
-
Once the silica is packed, add another layer of sand (~1 cm) on top to protect the surface.
2. Sample Loading (Dry Loading - Recommended): Dry loading is superior for preventing band broadening, especially if your crude product does not dissolve well in the mobile phase.[7][8]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol, dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add the protective layer of sand on top of the dry-loaded sample before slowly adding the eluent.
3. Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle positive pressure to the top of the column (using a pump or bulb) to achieve a steady flow rate (a drop rate of a few drops per second is typical for lab-scale columns).
-
Collect the eluting solvent in a series of numbered test tubes or flasks.
-
If using a gradient, start with a slightly less polar solvent system than your target TLC system and gradually increase the polarity by adding more ethyl acetate to your eluent reservoir.[8]
4. Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in your target solvent system.
-
Identify the fractions that contain your pure product (single spot at the correct Rf).
-
Combine the pure fractions, and remove the solvent under reduced pressure.
Section 3: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Troubleshooting Common Purification Issues
Caption: A decision tree for troubleshooting common column chromatography issues.
Q3: My product and a slightly less polar impurity (likely the dehydrated byproduct) are co-eluting. How can I improve separation?
A: This is the most common challenge. The goal is to increase the differential interaction with the stationary phase.
-
Decrease Solvent Polarity: The most effective solution is to make the mobile phase less polar (increase the percentage of hexane). This forces all compounds to move more slowly, exaggerating the small differences in their polarity and leading to better separation. If your TLC shows spots that are very close, you need a solvent system that puts your target compound at a lower Rf (e.g., closer to 0.2).[8]
-
Use a Gradient Elution: Start with a very non-polar eluent (e.g., 95:5 Hexane:EtOAc) to elute the non-polar byproduct first. Then, slowly and incrementally increase the polarity (e.g., to 90:10, then 85:15) to elute your more polar desired product.
-
Check Column Loading: Overloading the column is a common cause of poor separation. Ensure you are using an adequate amount of silica (at least a 40:1 ratio of silica to crude material by weight).[9]
Q4: My product is streaking down the column, leading to broad fractions and poor purity. What's wrong?
A: Streaking or "tailing" indicates an issue with how the compound is interacting with the column, often related to the loading step.
-
Improper Sample Loading: If you dissolve your crude sample in a solvent that is much more polar than your mobile phase, it will carry the compound down the column in a diffuse band. The best solution is the dry loading protocol described above.[8]
-
Sample Overload: You may have loaded too much material, saturating the stationary phase at the top of the column. Reduce the amount of crude material.
-
Acid-Base Interactions: While less common for this molecule, highly acidic or basic impurities can interact strongly with the silica, causing tailing. The workup should neutralize the reaction mixture before purification.
Q5: I've run several column volumes of my eluent, and my product hasn't come off the column. What should I do?
A: This means your mobile phase is not polar enough to displace your compound from the silica gel.
-
Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. For example, if you are using 8:2 Hexane:EtOAc, try switching to 7:3 or even 1:1. This should be done in a stepwise manner.
-
Add a Stronger Solvent: If increasing the ethyl acetate is insufficient, adding a small amount (1-2%) of methanol to your eluent system can help elute very polar compounds. Use this sparingly, as it can sometimes compromise separation.
Q6: My final yield is very low, and I see a new, more polar spot on my TLC plates of the column fractions. What happened?
A: A new, more polar spot that wasn't in the crude mixture suggests a chemical transformation occurred on the column.
-
Potential Degradation: The acidic nature of silica gel may be causing degradation of your product. Although dehydration creates a less polar product, other unforeseen reactions could occur.
-
Solution: The best course of action is to switch to a neutral stationary phase like neutral alumina . Perform a new TLC analysis on an alumina plate to develop an appropriate solvent system before running the column.
References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. [Link]
-
West, F. G. (n.d.). TLC Tips. University of Alberta. [Link]
-
Biotage. (2023, January 30). Using pH to optimize reversed-phase flash chromatography separations. [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
PatSnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]
-
Biotage. (2024, January 25). Optimizing flash chromatography method [Video]. YouTube. [Link]
-
West Virginia University. (n.d.). 5. Thin Layer Chromatography. [Link]
-
MIT OpenCourseWare. (n.d.). 8.3 – Thin Layer Chromatography (TLC) Guide. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Stability & Storage Troubleshooting for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
Welcome to the Technical Support Center. Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is a structurally complex β -hydroxy ester featuring a sterically hindered tertiary alcohol. While highly valuable in organic synthesis and drug development, its dual functional groups make it highly susceptible to specific degradation pathways during storage.
This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure maximum shelf-life and experimental reproducibility.
Section 1: Mechanistic Understanding of Degradation
Q1: Why does my batch of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate degrade into an alkene over time? A: The compound contains a tertiary alcohol situated β to an ester group. Tertiary alcohols are highly reactive toward acid-catalyzed dehydration because the loss of water (the rate-determining step) forms a highly stable tertiary carbocation intermediate[1]. When trace acids are present—even from unpassivated glassware or atmospheric CO₂ dissolving in ambient moisture—the hydroxyl group is protonated and eliminated as water[2].
Following the E1 mechanism, the resulting carbocation rapidly loses a proton to form a double bond. Because the alcohol is in the β position, the elimination yields an α,β -unsaturated ester (Ethyl 2-(4,4-dimethylcyclohexylidene)acetate). This conjugated enoate system is thermodynamically highly stable due to the interaction of the π electrons over the extended conjugated network, driving the equilibrium strongly toward degradation[3].
Q2: What role does moisture play if dehydration is the primary issue? A: Moisture acts as a dual threat. First, ambient water drives the hydrolysis of the ethyl ester moiety, converting it into 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid. Second, the newly formed carboxylic acid lowers the local pH of the bulk material. This creates a self-validating degradation loop where the hydrolyzed product acts as an autocatalyst, accelerating the E1 dehydration of the remaining tertiary alcohol[1][4].
Q3: How does temperature affect the stability of this compound? A: Elevated temperatures exponentially increase the rate of both hydrolysis and elimination reactions. Dehydration is an endothermic, entropy-driven elimination process that is strongly favored by higher temperatures[1][4]. Storing this compound at room temperature (20–25°C) provides sufficient thermal energy to overcome the activation barrier for carbocation formation, leading to significant degradation over weeks or months.
Fig 1: Degradation pathways via E1 dehydration and ester hydrolysis.
Section 2: Storage & Handling Protocols
Q4: What is the definitive protocol for storing this compound to prevent degradation? A: To establish a self-validating storage system, you must systematically eliminate the three causal factors of degradation: moisture, trace acid, and thermal energy.
Step-by-Step Storage Methodology:
-
Quality Control (QC) Check: Upon receipt or post-synthesis, perform a Karl Fischer titration to ensure the moisture content is < 0.05%. If > 0.05%, dry the compound using activated 4Å molecular sieves in a non-reactive, anhydrous solvent (e.g., diethyl ether) before concentrating under high vacuum.
-
Glassware Passivation: Ensure all storage vials are base-washed or silanized. Causality: This removes trace acidic silanol sites on the glass surface that can catalyze dehydration[2].
-
Aliquoting: Divide the bulk material into single-use, amber glass vials. Causality: Repeated freeze-thaw cycles and atmospheric exposure during bulk sampling introduce condensation (moisture) and oxygen. Amber glass prevents photolytic degradation.
-
Inert Gas Purging: Backfill each vial with ultra-high purity (UHP) Argon. Causality: Argon is heavier than air and nitrogen, providing a superior blanket against atmospheric moisture and CO₂.
-
Sealing and Storage: Seal with PTFE-lined caps to prevent plasticizer leaching and store immediately at -20°C. Causality: Sub-zero temperatures kinetically freeze the E1 dehydration pathway and ester hydrolysis[4].
Fig 2: Step-by-step storage workflow to prevent moisture and acid-catalyzed degradation.
Section 3: Troubleshooting Analytical Signatures
Q5: How can I detect if my stock has already degraded? A: Routine analytical checks should be performed before utilizing older stock in sensitive assays. Use NMR, FTIR, or GC-MS/LC-MS to identify the specific degradation signatures. The table below summarizes the quantitative and qualitative markers for the intact compound versus its primary degradation products.
Table 1: Analytical Signatures of Degradation
| Compound State | Primary Structure | ¹H NMR Marker (CDCl₃) | IR Spectroscopy Marker | Mass Spec Indicator |
| Intact (Active) | Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate | ~3.2 ppm (s, 1H, -OH); ~2.4 ppm (s, 2H, -CH₂-COO) | 3400 cm⁻¹ (broad, -OH); 1735 cm⁻¹ (Ester C=O) | Expected [M+H]⁺ or[M+Na]⁺ |
| Dehydrated (Impurity A) | Ethyl 2-(4,4-dimethylcyclohexylidene)acetate | Loss of -OH peak; ~5.6 ppm (s, 1H, vinylic =CH-COO) | Loss of 3400 cm⁻¹; 1715 cm⁻¹ (Conjugated C=O) | [M - 18]⁺ (Loss of H₂O) |
| Hydrolyzed (Impurity B) | 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid | ~10-12 ppm (br s, 1H, -COOH); Loss of ethyl quartet/triplet | 3300-2500 cm⁻¹ (very broad, COOH); 1705 cm⁻¹ | [M - 28]⁺ (Loss of Ethyl) |
References
- Acid-Catalyzed Dehydration of an Alcohol - Labflow. labflow.com.
- Tertiary Alcohols Exhibit Superior Reactivity in Dehydration Reactions - Benchchem. benchchem.com.
- 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax. openstax.org.
- US3590073A - Esterification of tertiary alcohols - Google Patents. google.com.
Sources
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate vs methyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate reactivity
Reactivity Profiling: Ethyl vs. Methyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate in Advanced Synthesis
The synthesis of complex molecular scaffolds, such as spirocycles and transient receptor potential canonical 4/5 (TRPC4/5) inhibitors, frequently relies on highly substituted β -hydroxy esters[1]. A critical building block in these pathways is 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate. While the choice between a methyl and an ethyl ester is often viewed as a trivial aliphatic substitution, the neo-pentyl-like steric bulk at the β -carbon of this specific scaffold drastically amplifies the kinetic differences between the two variants.
This guide provides an objective comparison of their reactivity profiles, supported by mechanistic causality and validated experimental protocols, to assist researchers in optimizing their synthetic routes.
Structural & Steric Causality
To understand the reactivity divergence between the ethyl and methyl esters, one must analyze the local steric environment. The 4,4-dimethylcyclohexyl ring is conformationally constrained. The bulky acetate group (-CH 2 COOR) strongly prefers the equatorial position, forcing the C1 hydroxyl group (-OH) into an axial orientation.
During nucleophilic acyl substitution (e.g., saponification or amidation), the ester carbonyl carbon transitions from an sp2 planar state to an sp3 tetrahedral intermediate. This intermediate is severely compressed against the fully substituted β -carbon. Quantitative models of steric effects in ester hydrolysis demonstrate that even minor increases in the leaving group's volume exponentially increase the activation energy ( ΔG‡ )[2]. The additional methyl group in the ethyl ester's leaving group (-OCH 2 CH 3 ) creates a significantly higher steric clash in the transition state compared to the methyl ester (-OCH 3 ), rendering the ethyl ester remarkably sluggish.
Figure 1: Nucleophilic acyl substitution pathway highlighting the sterically hindered intermediate.
Comparative Reactivity Data
The structural differences manifest clearly in standard synthetic transformations. The methyl ester consistently outperforms the ethyl ester in reactions requiring nucleophilic attack at the carbonyl center.
| Reaction Type | Standard Conditions | Methyl Ester Performance | Ethyl Ester Performance |
| Saponification | LiOH (3 eq), THF/H 2 O, 25 °C | Fast (~4h), >95% yield | Sluggish (~24h, heat required), ~70% |
| Direct Amidation | R-NH 2 (5 eq), 80 °C | Poor conversion (<20%) | No reaction detected |
| Weinreb Amidation | HN(OMe)Me·HCl, AlMe 3 , 0 °C | Excellent (>90% yield) | Moderate (~60% yield) |
| Reduction | DIBAL-H (2.2 eq), -78 °C | Fast (<1h), pure diol | Slower (2-3h), trace unreacted ester |
Data synthesized from established physical organic principles for hindered Reformatsky-type β -hydroxy esters[3].
Self-Validating Experimental Protocols
To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly detailed to prevent common side reactions, such as the acid-catalyzed dehydration of the β -hydroxy group.
Protocol A: Optimized Saponification of Methyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
Causality & Design: The use of a mixed solvent system (THF/MeOH/H 2 O) is critical. Methanol acts not only as a co-solvent to homogenize the highly lipophilic substrate but also as a nucleophilic transfer agent, accelerating the attack on the sterically hindered carbonyl.
-
Dissolution: Dissolve 10.0 mmol of the methyl ester in 30 mL of a THF/MeOH/H 2 O (3:1:1 v/v/v) mixture.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add LiOH·H 2 O (30.0 mmol, 3.0 eq) in one portion. (Excess base is required to drive the equilibrium forward due to the steric hindrance shielding the carbonyl).
-
Reaction: Remove the ice bath and stir vigorously at 25 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The ester spot ( Rf≈0.6 ) should completely disappear.
-
Quenching & Workup (Critical Step): Recool the mixture to 0 °C. Carefully acidify to pH 3-4 using 1M HCl dropwise. ( $\beta$-hydroxy acids are highly susceptible to dehydration, forming α,β -unsaturated acids. Acidifying at 0 °C prevents this elimination pathway).
-
Isolation: Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo to yield the pure β -hydroxy acid.
Figure 2: Optimized self-validating workflow for base-catalyzed ester hydrolysis.
Protocol B: AlMe 3 -Mediated Amidation (Weinreb Amide Synthesis)
Causality & Design: Direct amidation fails due to steric repulsion. Trimethylaluminum (AlMe 3 ) reacts with the amine to form a highly nucleophilic aluminum amide complex, which simultaneously acts as a Lewis acid to activate the ester carbonyl, overcoming the steric barrier.
-
Complex Formation: Suspend N,O-dimethylhydroxylamine hydrochloride (15.0 mmol) in dry DCM (20 mL) at 0 °C under an inert argon atmosphere.
-
Activation: Dropwise add AlMe 3 (2.0 M in toluene, 15.0 mmol). Stir for 30 minutes at 25 °C until methane evolution ceases.
-
Substrate Addition: Re-cool to 0 °C and add a solution of the methyl ester (10.0 mmol) in dry DCM (10 mL).
-
Reaction & Quench: Stir at 25 °C for 12 hours. Quench carefully with 1M Rochelle's salt solution to break the stubborn aluminum emulsion before extracting with DCM.
Conclusion
For the 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate scaffold, the methyl ester is the vastly superior choice for downstream synthetic versatility. The ethyl ester's minor increase in leaving group bulk pushes the transition state energy of nucleophilic acyl substitutions to impractical levels, leading to extended reaction times, harsher required conditions, and lower overall yields.
Sources
Comprehensive Method Comparison and Validation Guide for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate Purity
Executive Summary & The Analytical Challenge
In pharmaceutical development, accurately determining the purity of complex lipophilic intermediates is critical for downstream API synthesis. Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate presents a classic "invisible intermediate" problem. Structurally, it is a bulky cyclohexane derivative containing an ester linkage and a tertiary hydroxyl group, but it completely lacks a conjugated π -electron system.
As a Senior Application Scientist, I frequently see laboratories default to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID) for such compounds. However, without understanding the physicochemical causality behind method selection, these default choices lead to inaccurate purity reporting, baseline instability, and artifact generation.
This guide objectively compares traditional modalities against Ultra-High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD) , providing a self-validating, [1] protocol specifically engineered for this molecule.
Causality in Method Selection: Why Traditional Modalities Fail
To design a robust analytical method, we must align the instrument's detection mechanism with the molecule's inherent properties.
-
The HPLC-UV Failure (205 nm): The only chromophore in this molecule is the ester carbonyl, which absorbs weakly at 205–210 nm. At these low wavelengths, mobile phase solvents (like methanol or acetonitrile) exhibit significant background absorbance. During gradient elution, this causes severe baseline drift, making it impossible to accurately integrate low-level impurities.
-
The GC-FID Thermal Degradation Risk: While GC-FID is excellent for volatile organics, the tertiary hydroxyl group on the cyclohexane ring is highly susceptible to thermal dehydration. When exposed to a GC inlet at 250°C, the molecule can dehydrate to form an alkene artifact (e.g., Ethyl 2-(4,4-dimethylcyclohex-1-enyl)acetate). This thermal degradation artificially lowers the reported purity of the intact intermediate.
-
The UHPLC-CAD Advantage: [2] is a mass-based, near-universal detector. The column eluent is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles are charged with ionized nitrogen[3]. An electrometer measures this charge, providing a highly sensitive response entirely independent of optical properties[4].
Analytical decision tree for non-chromophoric, thermally labile intermediates.
Modality Comparison & Quantitative Performance Matrix
The following table summarizes the experimental performance of these three modalities when evaluating lipophilic, non-chromophoric esters. UHPLC-CAD demonstrates superior sensitivity and specificity compared to ELSD and UV[5].
| Validation Parameter | HPLC-UV (205 nm) | GC-FID | UHPLC-CAD (Proposed) |
| Detection Mechanism | Absorbance (Carbonyl) | Flame Ionization | Aerosol Charge Transfer |
| Specificity | Poor (Solvent interference) | Good (High resolution) | Excellent (Mass-based) |
| Linearity ( R2 ) | > 0.99 (Linear) | > 0.99 (Linear) | > 0.999 (Post-power function) |
| Accuracy (Recovery) | Variable due to baseline | 85% - 92% (Degradation) | 99.0% – 101.0% |
| Sensitivity (LOD) | ~ 50 ng on-column | ~ 10 ng on-column | ~ 2.0 ng on-column |
| Suitability | Not Recommended | Marginal | Optimal |
Step-by-Step UHPLC-CAD Validation Protocol
To ensure data integrity, this protocol is designed as a self-validating system compliant with [1],[6].
A. System Setup & Inverse Gradient Compensation
Because CAD response is dependent on the organic content of the mobile phase, a standard gradient will cause a baseline shift[7]. To self-correct this, we employ Inverse Gradient Compensation .
-
Analytical Column: C18 (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: Water (0.1% Formic Acid) | Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Make-up Pump: Plumbed post-column, delivering the exact inverse of the analytical gradient (e.g., if the analytical pump delivers 20% B, the make-up pump delivers 80% B). This ensures the detector constantly receives a 50/50 organic/aqueous mixture, yielding a perfectly flat baseline[8].
B. System Suitability Test (SST)
Before validation begins, the system must prove its own fitness:
-
Inject the standard solution ( 1.0 mg/mL ) six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing factor ≤1.5 ; Resolution between the main peak and the known alkene degradant ≥2.0 .
C. ICH Q2(R2) Validation Workflows
ICH Q2(R2) lifecycle validation steps tailored for Charged Aerosol Detection.
Step 1: Specificity
-
Procedure: Inject diluent blanks, mobile phase blanks, and a sample spiked with known synthetic impurities (e.g., unreacted starting materials and the dehydrated alkene).
-
Causality: Proves that the CAD signal is exclusively derived from Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate and that no co-eluting non-volatile buffer salts interfere.
Step 2: Linearity & Range (The Power Function)
-
Procedure: Prepare standard solutions ranging from 50% to 150% of the nominal target concentration ( 0.5 to 1.5 mg/mL ).
-
Causality: CAD relies on droplet charging, making its response inherently non-linear over wide dynamic ranges[3]. To satisfy ICH Q2(R2) linearity requirements, apply a power function transformation ( y=axn ) via the chromatography data system[8].
-
Acceptance Criteria: The transformed correlation coefficient ( R2 ) must be ≥0.999 .
Step 3: Accuracy (Recovery)
-
Procedure: Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Prepare in triplicate.
-
Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%[9].
Step 4: Precision (Repeatability & Intermediate Precision)
-
Procedure: For repeatability, prepare six independent sample preparations at 100% concentration and inject on the same day. For intermediate precision, have a second analyst repeat the process on a different day using a different UHPLC-CAD system[10].
-
Acceptance Criteria: Overall RSD ≤2.0% .
Step 5: Limit of Detection (LOD) and Quantitation (LOQ)
-
Procedure: Dilute the standard solution until the signal-to-noise (S/N) ratio reaches specific thresholds.
-
Acceptance Criteria: LOD is established at S/N ≥3:1 (expected ~2.0 ng). LOQ is established at S/N ≥10:1 (expected ~6.0 ng)[9].
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH).[Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.[Link]
-
Tips for LC Coupled with Charged Aerosol Detection. LCGC International.[Link]
-
A review of polysorbate quantification and its degradation analysis by liquid chromatography coupled with charged aerosol detection. Journal of Chromatography A (PubMed).[Link]
-
Review of operating principle and applications of the charged aerosol detector. ResearchGate.[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Quantifying, Profiling Polysorbates with Charged Aerosol Detection - Analytical Methods [thermofisher.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. database.ich.org [database.ich.org]
Comparative Analysis of Esterification Agents for 4,4-Dimethylcyclohexyl Derivatives
Introduction & Mechanistic Context
The esterification of 4,4-dimethylcyclohexyl derivatives (whether acting as the cyclohexanol nucleophile or the cyclohexanecarboxylic acid electrophile) presents a formidable challenge in synthetic organic chemistry and drug development. The gem-dimethyl group at the C4 position effectively locks the cyclohexane ring's conformation. When the reactive hydroxyl or carboxyl group is forced into an axial position, it experiences severe 1,3-diaxial interactions with the axial protons at C3 and C5[1]. Even when occupying the equatorial position, the overall steric bulk of the locked ring significantly retards the trajectory and rate of nucleophilic attack.
Consequently, classical acid-catalyzed Fischer esterification often fails, leading to poor yields or unwanted elimination byproducts. Overcoming this steric barrier requires the deployment of highly electrophilic coupling agents that can activate the substrate into a transient, hyper-reactive intermediate.
Causality of Reagent Selection
The choice of esterification agent is directly dictated by the degree of steric hindrance and the stability of the activated intermediate. The diagram below illustrates the mechanistic pathways and logical decision tree for selecting an appropriate coupling agent.
Mechanistic selection of esterification agents based on steric hindrance.
Comparative Analysis of Esterification Agents
Steglich Esterification (DCC/EDC + DMAP)
Developed by Neises and Steglich, this protocol utilizes carbodiimides like DCC or EDC alongside catalytic 4-dimethylaminopyridine (DMAP)[2].
-
Mechanistic Causality: The carboxylic acid and carbodiimide react to form an O-acylisourea intermediate. For unhindered substrates, DMAP rapidly attacks this intermediate to form an active acylpyridinium species. However, with bulky 4,4-dimethylcyclohexyl substrates, the steric bulk slows the DMAP attack. This delay allows the O-acylisourea to undergo a 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea dead-end, drastically reducing yields.
-
Verdict: Suitable for moderately hindered substrates, but EDC is preferred over DCC to allow for the easy aqueous extraction of the urea byproduct.
Yamaguchi Esterification (TCBC + DMAP)
The Yamaguchi protocol employs 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[3].
-
Mechanistic Causality: The ingenuity of this reagent lies in the ortho-chloro substituents on the aromatic ring. These bulky halogens sterically shield the reagent's carbonyl carbon. When the 4,4-dimethylcyclohexanol and stoichiometric DMAP are introduced, the nucleophile is forced to regioselectively attack the substrate's carbonyl.
-
Verdict: The gold standard for extremely hindered substrates. It effectively bypasses the steric resistance of the 4,4-dimethylcyclohexyl system, ensuring rapid and high-yielding esterification.
Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide)
Mukaiyama's reagent activates the carboxylic acid as a highly electrophilic acyloxypyridinium salt.
-
Mechanistic Causality: Recent green chemistry initiatives have highlighted this reagent as a sustainable alternative to toxic carbodiimides[4]. The permanently charged pyridinium intermediate is highly susceptible to nucleophilic attack, even by hindered alcohols.
-
Verdict: Offers an excellent balance between high reactivity for bulky esters and environmental safety, particularly when used in greener solvents like dimethyl carbonate (DMC).
Experimental Data Summary
The following table summarizes the performance of these agents when coupling 4,4-dimethylcyclohexanol with a sterically hindered aliphatic acid (e.g., pivalic acid).
| Esterification Agent | Activation Intermediate | Typical Reaction Time | Yield (%)* | Epimerization Risk | Byproduct Removal |
| DCC / DMAP | O-Acylisourea | 18 - 24 h | 55 - 65% | Moderate | Difficult (DCU) |
| EDC / DMAP | O-Acylisourea | 18 - 24 h | 60 - 70% | Moderate | Easy (Aqueous) |
| Yamaguchi (TCBC) | Mixed Anhydride | 2 - 6 h | 85 - 95% | Low | Moderate |
| Mukaiyama Reagent | Acyloxypyridinium Salt | 8 - 12 h | 80 - 85% | Low | Easy |
*Yields are representative benchmarks derived from standard protocols for sterically hindered secondary alcohols.
Self-Validating Experimental Protocol: Yamaguchi Esterification
To ensure maximum trustworthiness and reproducibility, the following protocol for the Yamaguchi esterification of 4,4-dimethylcyclohexanol incorporates built-in visual and analytical validation checkpoints.
Step 1: Mixed Anhydride Formation
-
In an oven-dried flask under an argon atmosphere, dissolve the carboxylic acid (1.0 equiv) and triethylamine (TEA, 1.2 equiv) in anhydrous THF (0.2 M).
-
Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv) dropwise at 0 °C.
-
Validation Checkpoint: The immediate formation of a dense white precipitate (TEA·HCl) serves as a visual confirmation that the acid has been successfully activated into the mixed anhydride. Stir for 30 minutes at room temperature.
Step 2: Nucleophilic Acyl Substitution
-
Optional but recommended: Filter the TEA·HCl salt under inert conditions to prevent chloride-induced side reactions, collecting the filtrate in a new dry flask.
-
Add a solution of 4,4-dimethylcyclohexanol (1.1 equiv) and DMAP (1.5 equiv) in anhydrous THF to the mixed anhydride.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The self-validating indicator of success is the rapid disappearance of the alcohol spot and the emergence of a new, high-Rf UV-active spot (the target ester).
Step 3: Quench and Purification
-
Once TLC indicates complete conversion (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃. This hydrolyzes any unreacted mixed anhydride and neutralizes the DMAP/TEA.
-
Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify via flash column chromatography.
-
Validation Checkpoint: Confirm the structure via ¹H-NMR. The diagnostic validation is the downfield shift of the methine proton at the C1 position of the 4,4-dimethylcyclohexyl ring (shifting from ~3.5 ppm in the free alcohol to ~4.5–5.0 ppm in the ester).
References
-
Eliel, E. L., & Lukach, C. A. (1957). Conformational Analysis. II. Esterification Rates of Cyclohexanols. Journal of the American Chemical Society, 79(22), 5986–5992. [1]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [2]
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [3]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
A Definitive Guide to Mass Spectrometry Fragmentation Pattern Validation for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. This guide provides a senior application scientist’s perspective on the validation of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate's mass spectrometry fragmentation pattern. We will delve into the predicted fragmentation pathways based on foundational chemical principles, present a robust experimental protocol for data acquisition, and objectively compare mass spectrometry with alternative spectroscopic techniques for a comprehensive validation strategy.
The Imperative of Structural Validation
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate, a bifunctional molecule featuring both a tertiary alcohol and an ethyl ester, presents a unique fragmentation profile.[1] An accurate interpretation of its mass spectrum is crucial for its identification in complex reaction mixtures, for purity assessment, and for regulatory submissions. This guide establishes a framework for predicting and experimentally validating its fragmentation, ensuring data integrity and confidence in subsequent research and development activities.
Theoretical Fragmentation Pathways: A Mechanistic Deep Dive
The primary fragmentation routes anticipated under electron ionization are:
-
Alpha-Cleavage at the Tertiary Alcohol: The bond between the hydroxyl-bearing carbon and the rest of the cyclohexane ring is prone to cleavage. This is a dominant pathway for alcohols, leading to the formation of a stable, resonance-stabilized oxonium ion.[5][6] For this molecule, the most significant alpha-cleavage would involve the loss of the largest alkyl substituent, the ethyl acetate group, to produce a stable cation.
-
Dehydration (Loss of H₂O): A characteristic fragmentation for alcohols is the elimination of a water molecule (18 Da), resulting in an alkene radical cation.[5][7] This peak at [M-18]⁺˙ is often a key diagnostic ion.
-
Ester-Specific Fragmentations: The ethyl ester moiety will undergo its own characteristic cleavages.
-
Loss of the Ethoxy Radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion at [M-45]⁺.[8][9]
-
McLafferty Rearrangement: This rearrangement is a hallmark of esters possessing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the α-β bond, resulting in the elimination of a neutral alkene and the formation of a characteristic radical cation. For ethyl esters, this often produces a prominent ion at m/z 88.[10]
-
-
Cyclohexane Ring Fragmentation: Cyclic alkanes can undergo complex ring-opening fragmentations, often initiated by an initial cleavage.[7] For cyclohexanol derivatives, a characteristic fragment at m/z 57 is frequently observed, arising from a multi-step ring cleavage process.[11][12][13]
These predicted pathways provide a theoretical framework to interpret the experimental mass spectrum.
Quantitative Fragmentation Data (Predicted)
The following table summarizes the predicted major fragment ions for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate and their proposed origins. The relative abundance is a qualitative prediction based on general fragmentation rules and the anticipated stability of the resulting ions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Origin | Predicted Relative Abundance |
| 214 | [C₁₂H₂₂O₃]⁺˙ | Molecular Ion (M⁺˙) | Very Low / Absent |
| 199 | [C₁₂H₁₉O₂]⁺ | [M - CH₃]⁺ (Loss of a methyl group) | Moderate |
| 196 | [C₁₂H₂₀O₂]⁺˙ | [M - H₂O]⁺˙ (Dehydration) | Moderate to High |
| 169 | [C₁₀H₁₇O₂]⁺ | [M - OC₂H₅]⁺ (Loss of ethoxy radical) | Moderate |
| 127 | [C₈H₁₅O]⁺ | Alpha-cleavage at the alcohol | High |
| 88 | [C₄H₈O₂]⁺˙ | McLafferty Rearrangement | High |
| 83 | [C₆H₁₁]⁺ | Cyclohexane ring fragment | Moderate |
| 57 | [C₄H₉]⁺ / [C₃H₅O]⁺ | Tertiary butyl cation from ring / Ring cleavage fragment | High |
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted primary fragmentation pathways of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate upon electron ionization.
Caption: Predicted EI fragmentation pathways for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate.
Experimental Protocol: Acquiring the Mass Spectrum
A robust and reproducible protocol is essential for validating the predicted fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the method of choice for a volatile compound like this.[8][14]
Instrumentation:
-
Gas Chromatograph (GC): Coupled to a Mass Spectrometer (MS).
-
Ion Source: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: ≥ 2 scans/second.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified compound in high-purity ethyl acetate.
-
Dilute the stock solution 1:100 with ethyl acetate to a final concentration of 10 µg/mL.
-
Inject 1 µL of the final solution into the GC-MS.
This self-validating protocol ensures chromatographic separation from any potential impurities and provides a clean, reproducible mass spectrum for comparison against the predicted fragmentation pattern.
The Broader Analytical Context: Comparison with Other Techniques
While mass spectrometry provides invaluable molecular weight and fragmentation data, a comprehensive structural elucidation relies on a multi-technique approach.[15][16] No single technique provides all the necessary information, and their data are often complementary.[17][18]
| Technique | Information Provided | Advantages for this Molecule | Disadvantages for this Molecule |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural information from fragmentation.[16] | High sensitivity, excellent for confirming molecular weight and identifying key functional group cleavages. | Molecular ion may be weak/absent; complex rearrangements can make interpretation challenging. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, connectivity through 2D NMR (COSY, HSQC, HMBC).[16][19] | Unambiguously determines the connectivity of all atoms, providing a complete structural map. | Lower sensitivity than MS, requires a larger amount of pure sample. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C=O).[16] | Quickly confirms the presence of the hydroxyl (broad peak ~3400 cm⁻¹) and ester carbonyl (strong peak ~1735 cm⁻¹) groups. | Provides limited information on the overall molecular skeleton. |
Comparative Experimental Protocol: NMR Sample Preparation
To highlight the difference in experimental approach, here is a standard protocol for NMR analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[19]
The synergy between MS (providing the molecular formula and key fragments) and NMR (providing the precise atomic connectivity) offers the highest level of confidence in structural validation.
Integrated Analytical Workflow
The logical flow for validating the structure of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate should be systematic, integrating multiple analytical techniques.
Caption: Integrated workflow for the structural validation of a synthesized compound.
Conclusion
The validation of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate's mass spectrometry fragmentation pattern is a process of predictive analysis followed by rigorous experimental confirmation. By understanding the fundamental fragmentation mechanisms of alcohols and esters, a reliable theoretical spectrum can be constructed. This, when combined with a standardized GC-MS protocol, allows for confident identification. However, for absolute certainty in drug development and chemical research, mass spectrometry should be used as part of a larger, synergistic analytical toolkit that includes NMR and IR spectroscopy. This integrated approach ensures the highest level of scientific integrity and provides an unshakeable foundation for future work.
References
- BenchChem. (2025).
- Streit, F., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of Mass Spectrometry, 42(6), 793-802.
- ResearchGate. (n.d.).
- Cong, X., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10536–10544.
- TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?.
- Toste, F. D., & Zaikin, V. G. (2010). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS.
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Interpretation of Ethyl 2-(1-hydroxycyclohexyl)
- Vianna, E., & Ebeler, S. E. (2001). Monitoring Ester Formation in Grape Juice Fermentations Using Solid Phase Microextraction Coupled with Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589–595.
- University of Colorado Boulder. (n.d.).
- BenchChem. (2025).
- ResearchGate. (n.d.). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus | Request PDF.
- University of Lisbon. (n.d.).
- MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6538.
- Spectroscopy Online. (2015).
- ResearchGate. (2008). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis | Request PDF.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- PubMed. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum.
- PMC. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 26(14), 7890.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Chegg. (2020). Solved (C).
- Chemistry Steps. (2025). Mass Spectrometry of Alcohols.
- Journal of Applied Pharmaceutical Science. (2013). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis J.F. Gmel.
- BenchChem. (2026). An In-depth Technical Guide to Ethyl 2-(1-hydroxycyclohexyl)
- PMC. (2012). Advances in structure elucidation of small molecules using mass spectrometry.
- Creative Proteomics. (n.d.).
- BenchChem. (2026). A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. Benchchem.
- Rosalind Franklin Institute. (n.d.).
- BenchChem. (2025).
- Academia.edu. (n.d.).
- ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
- Kyoto University Research Information Repository. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Ethyl 2-(1-hydroxycyclohexyl)acetate and its Methyl Ester Analog. Benchchem.
- Carbon. (n.d.).
- Chemistry LibreTexts. (2023).
- Reddit. (2020). Cyclohexanol Mass Spec : r/chemhelp.
- University of California, Irvine. (n.d.).
- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- Spectroscopy Online. (2026).
- University of Nebraska-Lincoln. (n.d.).
- Chemistry Stack Exchange. (2024).
- International Journal of Pharmaceutical Sciences and Research. (2020). HPLC, FTIR AND GC-MS ANALYSIS OF ETHYL ACETATE EXTRACT OF RED SEAWEED HYPNEA FLAGELLIFORMIS GRAVILLE EX J. AGARDH 1851.
- ResearchGate. (n.d.). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions.
- University of Bristol. (n.d.).
- BenchChem. (2026). Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. whitman.edu [whitman.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tutorchase.com [tutorchase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chegg.com [chegg.com]
- 13. reddit.com [reddit.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tdx.cat [tdx.cat]
- 18. Structural Elucidation - RFI [rfi.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate and Standard Cyclohexanol Esters as Synthetic Precursors
Introduction
The cyclohexane scaffold is a privileged motif in medicinal chemistry and materials science, offering a rigid, three-dimensional framework for the precise positioning of functional groups. While simple cyclohexanol esters, such as cyclohexyl acetate, have long served as fundamental building blocks and protecting groups, the demand for more complex and stereochemically defined precursors has driven the exploration of highly substituted analogs. This guide provides an in-depth comparison between Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate—a sterically hindered, bifunctional tertiary alcohol—and standard secondary cyclohexanol esters. We will dissect their divergent synthetic pathways, analyze the profound impact of structural differences on reactivity, and provide experimental data to guide researchers in selecting the appropriate precursor for their synthetic campaigns.
Section 1: Synthesis Strategies - A Tale of Two Pathways
The fundamental difference between these two classes of compounds begins with their synthesis. Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is constructed through a carbon-carbon bond-forming reaction that creates the hydroxyl center, whereas standard cyclohexanol esters are typically formed via a carbon-oxygen bond-forming esterification of a pre-existing alcohol.
Synthesis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate: The Reformatsky Reaction
The most direct and efficient route to β-hydroxy esters like Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is the Reformatsky reaction.[1][2] This organozinc-mediated reaction is exceptionally well-suited for this target as it involves the nucleophilic addition of an ester enolate to a ketone.
Causality of Experimental Choice: The choice of zinc is critical. Reformatsky (organozinc) enolates are less basic and less reactive than their lithium or magnesium (Grignard) counterparts.[3][4] This tempered reactivity prevents undesired side reactions, such as the self-condensation of the ethyl bromoacetate starting material, ensuring a clean addition to the ketone carbonyl. The gem-dimethyl group on the 4,4-dimethylcyclohexanone starting material sterically directs the incoming nucleophile and sets the stage for the hindered nature of the final product.
Caption: Workflow for the synthesis of the target β-hydroxy ester via the Reformatsky reaction.
Synthesis of Standard Cyclohexanol Esters: Classic Esterification
In contrast, simple esters like cyclohexyl acetate are synthesized by coupling cyclohexanol with a carboxylic acid (or its derivative). The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process, while methods like the Steglich esterification are employed for more sensitive or sterically demanding substrates where milder conditions are necessary.[5][6]
Causality of Experimental Choice: Fischer esterification relies on driving an equilibrium forward by using a large excess of one reactant (typically the alcohol) or by removing water as it forms.[7] This makes it ideal for simple, robust, and inexpensive starting materials. For more complex molecules that may be acid-sensitive, a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in a Steglich esterification activates the carboxylic acid under neutral conditions, allowing the reaction to proceed at room temperature.[6]
Caption: Comparison of Fischer vs. Steglich pathways for standard cyclohexanol ester synthesis.
Section 2: Structural and Reactivity Analysis
The synthetic utility of a precursor is dictated by its structure. Here, the differences between the two compound classes are stark, primarily concerning steric hindrance and available functional handles.
The Decisive Role of Steric Hindrance
Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[8] It is the single most important factor distinguishing Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate from a standard cyclohexanol ester.
-
Target Compound: Possesses a tertiary hydroxyl group situated on a quaternary carbon. This center is already sterically congested. The presence of the gem-dimethyl group at the C4 position further restricts conformational flexibility and shields the reactive centers of the molecule.
-
Standard Ester: Derived from a secondary alcohol (cyclohexanol). The ester linkage is significantly more accessible to incoming reagents.
This structural difference has profound consequences. For example, attempting to further acylate the tertiary hydroxyl group of the target compound would be extremely slow compared to the initial esterification of cyclohexanol.[9] Conversely, the ester group in the target compound is sterically shielded by the bulky substituted cyclohexyl ring, which can decrease the rate of nucleophilic attack (e.g., hydrolysis) compared to the more exposed ester of cyclohexyl acetate.[10][11]
Bifunctionality as a Gateway to Complexity
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is a bifunctional molecule, containing both a hydroxyl group and an ester moiety. This opens up a rich field of subsequent transformations not available to simple esters. The β-hydroxy ester motif is a powerful synthon that can undergo:
-
Dehydration: Elimination of the hydroxyl group under acidic or basic conditions can generate a valuable α,β-unsaturated ester (an ethyl cyclohexylideneacetate derivative), which is a Michael acceptor for conjugate additions.[2]
-
Oxidation: While oxidation of the tertiary alcohol is not straightforward, the ester can be reduced (e.g., with LiAlH₄) to a diol, providing another versatile intermediate.
-
Cyclization: Intramolecular reactions, such as lactonization, can be envisioned under appropriate conditions.
Standard cyclohexanol esters are monofunctional. Their primary reactions involve the ester group itself, typically hydrolysis to regenerate the alcohol and carboxylic acid.
Caption: Logical comparison of key features between the two precursor classes.
Section 3: Performance Data and Comparison
The following table summarizes the key distinctions and provides representative experimental data to guide expectations for yield and reaction conditions.
| Feature | Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate | Standard Cyclohexyl Acetate | Supporting Citation |
| Synthesis Method | Reformatsky Reaction | Fischer Esterification | [1][7] |
| Key Reagents | 4,4-dimethylcyclohexanone, Ethyl bromoacetate, Zn | Cyclohexanol, Acetic Acid, H₂SO₄ | [1][7] |
| Reaction Type | C-C Bond Formation (Nucleophilic Addition) | C-O Bond Formation (Nucleophilic Acyl Sub.) | [3][7] |
| Typical Yield | 50-90% (highly dependent on Zn activation) | >80% (with excess alcohol/water removal) | [2][9] |
| Reaction Time | 1-3 hours at reflux | Several hours at reflux | [2][12] |
| Steric Profile | High: Tertiary alcohol, gem-dimethyl substitution | Moderate: Secondary ester | [10][13] |
| Key Functionality | Bifunctional: Tertiary -OH, Ester | Monofunctional: Ester | [1] |
| Primary Utility | Complex scaffold for drug development | Protecting group, simple building block | [1][14] |
| Relative Hydrolysis Rate | Slower due to steric hindrance | Faster | [10][11] |
Section 4: Detailed Experimental Protocols
The following protocols are self-validating systems, providing clear, actionable steps for the synthesis of each representative compound.
Protocol 1: Synthesis of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
This protocol is adapted from established Reformatsky reaction procedures.[1][2]
Materials:
-
4,4-Dimethylcyclohexanone
-
Ethyl bromoacetate
-
Zinc dust, activated (e.g., with I₂ or HCl wash)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
10% Aqueous Sulfuric Acid (H₂SO₄)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (for extraction)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (N₂ or Ar).
-
Zinc Activation: Add activated zinc dust (1.5 equivalents) and a crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. Add anhydrous toluene.
-
Initiation: In the dropping funnel, prepare a solution of 4,4-dimethylcyclohexanone (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous toluene. Add ~10% of this solution to the stirred zinc suspension.
-
Reaction: Gently warm the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux. Once initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 60 minutes to ensure full conversion. Monitor by TLC.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 10% aqueous H₂SO₄ until the excess zinc is dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or vacuum distillation to yield Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate as a colorless oil.
Protocol 2: Synthesis of Cyclohexyl Acetate via Fischer Esterification
This is a standard protocol for Fischer esterification.[7]
Materials:
-
Cyclohexanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanol (1.0 equivalent) and glacial acetic acid (3.0 equivalents).
-
Catalysis: While stirring, carefully add concentrated sulfuric acid (approx. 5 mol%) dropwise.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-3 hours. The progress can be monitored by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and dilute with diethyl ether.
-
Washing: Wash the organic layer carefully with water. Then, wash with saturated aqueous NaHCO₃ portion-wise until effervescence ceases. This neutralizes the acidic catalyst and excess acetic acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure cyclohexyl acetate.
Conclusion
The choice between Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate and a standard cyclohexanol ester is a strategic decision based on the synthetic goal.
-
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is a specialized, high-value intermediate. Its synthesis via a C-C bond-forming reaction and its combination of steric hindrance and bifunctionality make it an ideal precursor for constructing complex, three-dimensional molecular architectures, particularly in the field of drug discovery.[1][14]
-
Standard Cyclohexanol Esters are workhorse chemicals. They are synthesized through a simple C-O bond formation and serve effectively as protecting groups or as straightforward, less-hindered building blocks for less complex targets.
For researchers aiming to build intricate scaffolds where steric definition and multiple functional handles are paramount, the investment in the synthesis of a substituted precursor like Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is well justified. For more routine applications, the simplicity and accessibility of standard cyclohexanol esters remain invaluable.
References
- SATHEE. Chemistry Reformatsky Reaction.
-
Wikipedia. (2024). Reformatsky reaction. [online] Available at: [Link] [Accessed April 10, 2026].
-
Ashenhurst, J. (2023). Reformatsky Reaction. Master Organic Chemistry. [online] Available at: [Link] [Accessed April 10, 2026].
-
Organic Chemistry Portal. Reformatsky Reaction. [online] Available at: [Link] [Accessed April 10, 2026].
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. [online] Available at: [Link] [Accessed April 10, 2026].
- BenchChem. (2026). Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones.
-
Perrin, C. L., et al. (2003). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! Journal of the American Chemical Society, 125(10), pp.2957-2964. Available at: [Link] [Accessed April 10, 2026].
- Mandal, K. K. Cyclic Stereochemistry SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. St. Paul's Cathedral Mission College.
-
University of Calgary. Alcohols: Multi-Step Synthesis - Set #II. [online] Available at: [Link] [Accessed April 10, 2026].
-
Chemistry with Dr. A. (2023). Cyclohexanone And Grignard reagent. YouTube. Available at: [Link] [Accessed April 10, 2026].
-
Neises, B. and Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, p.183. Available at: [Link] [Accessed April 10, 2026].
- Google Patents. (2006). CN1923778A - Cyclohexanol derivative, cyclohexanone derivative and preparation method.
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [online] Available at: [Link] [Accessed April 10, 2026].
-
Organic Syntheses. (2018). Practical and Efficient Synthesis of 2,3-Diaryl-2H-azirines via Cs2CO3-Mediated Cyclization of Ketoxime Acetates. [online] Available at: [Link] [Accessed April 10, 2026].
-
Study.com. (2023). Steric Hindrance Effect | Definition, Factors & Examples. [online] Available at: [Link] [Accessed April 10, 2026].
-
Pettus, T. R. R., & Van De Water, R. W. (2005). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles. Organic Letters, 7(8), 1493–1496. Available at: [Link] [Accessed April 10, 2026].
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [online] Available at: [Link] [Accessed April 10, 2026].
-
NPTEL. (2012). Reactions with Miscellaneous Reagents - N,N-Dicyclohexylcarbodiimide (DCC). [online] Available at: [Link] [Accessed April 10, 2026].
-
LookChem. (2025). ethyl (1-hydroxycyclohexyl)acetate. [online] Available at: [Link] [Accessed April 10, 2026].
-
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available at: [Link] [Accessed April 10, 2026].
-
Check, C. T., & Malerich, J. P. (2018). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. The Journal of organic chemistry, 83(15), 8207–8215. Available at: [Link] [Accessed April 10, 2026].
-
Wikipedia. (2024). Steric effects. [online] Available at: [Link] [Accessed April 10, 2026].
-
Mamta Polycoats. (2023). Understanding ATEHC & Its Applications In Pharmaceutical Coatings. [online] Available at: [Link] [Accessed April 10, 2026].
-
Orjuela, A., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 9(8), 1459. Available at: [Link] [Accessed April 10, 2026].
- Google Patents. (2018). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [online] Available at: [Link] [Accessed April 10, 2026].
-
Organic Chemistry Portal. Ester synthesis by esterification. [online] Available at: [Link] [Accessed April 10, 2026].
-
Smith, A. M. R., & Bodwell, G. J. (2016). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. The Journal of organic chemistry, 81(15), 6299–6309. Available at: [Link] [Accessed April 10, 2026].
-
da Silva, A. B., et al. (2019). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Journal of the Brazilian Chemical Society. Available at: [Link] [Accessed April 10, 2026].
-
Diéguez, M., & Pàmies, O. (2013). Broad Scope Synthesis of Ester Precursors of Nonfunctionalized Chiral Alcohols Based on the Asymmetric Hydrogenation of α,β-Dialkyl-, α,β-Diaryl-, and α-Alkyl-β-aryl-vinyl Esters. ACS Catalysis, 3(12), 2897-2906. Available at: [Link] [Accessed April 10, 2026].
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [online] Available at: [Link] [Accessed April 10, 2026].
-
Nicolaou, K. C., & Chen, J. S. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 43(22), 7478-7496. Available at: [Link] [Accessed April 10, 2026].
-
Doni, E., et al. (2014). Barton esters for initiator-free radical cyclisation with heteroaromatic substitution. Organic & Biomolecular Chemistry, 12(42), 8431-8435. Available at: [Link] [Accessed April 10, 2026].
-
Balentova, E., et al. (2018). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 23(11), 2831. Available at: [Link] [Accessed April 10, 2026].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 14. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
A Guide to the Responsible Disposal of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate in a Laboratory Setting
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established principles of chemical waste management and are designed to be self-validating through a clear, logical framework.
While a specific Safety Data Sheet (SDS) for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate was not identified, a conservative approach to its disposal is warranted based on the known properties of similar chemical structures, such as other non-halogenated esters. For instance, the related compound Ethyl 2-(4-Oxocyclohexyl)acetate is classified as not a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, simple esters like ethyl acetate are often flammable and can cause irritation.[1][2] Therefore, it is prudent to handle Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate as a standard non-halogenated organic solvent, adhering to all safety protocols for such a chemical class.
I. Core Principles of Disposal: A Risk-Based Approach
The foundation of proper chemical disposal lies in a thorough understanding of the material's properties and a commitment to waste minimization and segregation. The primary directive is to prevent the release of chemical substances into the environment and to ensure the safety of all personnel involved in the handling and disposal process.
Key Safety and Disposal Information Summary
| Parameter | Recommendation | Rationale & Source |
| Waste Classification | Non-Halogenated Organic Waste | As an ester composed of carbon, hydrogen, and oxygen, it falls into the category of non-halogenated organic compounds.[3][4] |
| Primary Disposal Route | Collection for Licensed Waste Contractor | Esters and other organic solvents should be collected in suitable containers for disposal by authorized companies.[5][6] Drain disposal is not permitted.[7] |
| Personal Protective Equipment (PPE) | Standard Laboratory PPE | Includes safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). |
| Waste Container | Chemically compatible, labeled container | The container must be in good condition, compatible with organic solvents, and clearly labeled.[8] |
| Incompatible Wastes | Strong Acids, Bases, and Oxidizers | To prevent dangerous reactions, do not mix with strong acids, bases, or oxidizing agents in the same waste container.[7][9] |
II. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and temporary storage of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate waste pending collection by a licensed disposal service.
1. Waste Segregation:
-
Rationale: Proper segregation is the most critical step in safe chemical waste management. It prevents potentially violent chemical reactions and reduces disposal costs. Mixing halogenated and non-halogenated solvents, for example, can significantly increase the cost of disposal.[7]
-
Procedure:
2. Container Selection and Labeling:
-
Rationale: The waste container must be able to safely hold the chemical without degrading and must be clearly identified to prevent accidental mixing of incompatible wastes.
-
Procedure:
-
Select a container made of a material compatible with organic esters, typically a high-density polyethylene (HDPE) carboy or a safety can.[7]
-
Before adding any waste, label the container clearly with the words "Hazardous Waste" and "Non-Halogenated Organic Solvents."[8][9]
-
Maintain a log sheet on or near the container to record the chemical name and approximate quantity of everything added. Complete chemical names should be used, not formulas or abbreviations.[8]
-
3. Waste Accumulation:
-
Rationale: Safe accumulation practices minimize the risk of spills, leaks, and exposure to vapors.
-
Procedure:
-
Keep the waste container securely closed at all times, except when actively adding waste.[8][9] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation (i.e., in the same room).[9]
-
The SAA should be in a well-ventilated area, such as a fume hood, and away from heat sources or direct sunlight.
-
4. Request for Disposal:
-
Rationale: Adherence to institutional and regulatory limits on waste accumulation is mandatory.
-
Procedure:
-
Monitor the volume of waste in the container. Do not overfill.
-
Once the container is full or when it is no longer needed, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) office or the licensed waste disposal contractor.
-
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate.
Caption: Disposal decision workflow for Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate.
By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure they are not only advancing their scientific objectives but are also upholding their responsibility to safety and environmental stewardship.
References
-
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from University of Missouri website: [Link]
-
University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
-
Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from University of Delaware website: [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]
-
Chemtalk. (2008, May 28). Ester Disposal. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Agilent. (2018, June 14). Safety data sheet: Ethyl Acetate. Retrieved from [Link]
Sources
- 1. geneseo.edu [geneseo.edu]
- 2. agilent.com [agilent.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. ic.ptb.de [ic.ptb.de]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. louisville.edu [louisville.edu]
Personal protective equipment for handling Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
Handling complex organic intermediates like Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate requires a rigorous, causality-driven approach to laboratory safety. As a lipophilic molecule containing both an ester linkage and a tertiary cyclic alcohol, this compound acts as a potent organic solvent and plasticizer. Standard, universally applied safety protocols are insufficient; researchers must implement targeted Personal Protective Equipment (PPE) and operational strategies to mitigate exposure and ensure regulatory compliance.
This guide provides a comprehensive, self-validating framework for the safe handling, transfer, and disposal of this specific chemical class.
Mechanistic Hazard Profile & Causality-Driven PPE Selection
The structural combination of a cyclohexane ring and an ethyl acetate moiety makes this compound highly lipophilic. If it contacts the skin, it can rapidly defat the epidermal layer, leading to irritation and potential systemic absorption.
A common critical error in laboratory settings is the over-reliance on standard nitrile gloves for all chemical handling. While nitrile (an acrylonitrile-butadiene copolymer) provides an excellent barrier against aqueous solutions and aliphatic hydrocarbons, it is highly susceptible to permeation by oxygenated solvents like esters[1]. The ester functional group acts as a plasticizer, rapidly diffusing into the nitrile polymer matrix, causing it to swell, weaken, and ultimately fail, often in under 10 minutes[2].
To establish a self-validating safety barrier, butyl rubber gloves must be utilized. Butyl rubber is a tightly cross-linked isobutylene-isoprene copolymer with exceptionally low gas and liquid permeability, providing a robust, long-term barrier against ester permeation[2].
Quantitative PPE Compatibility Matrix for Esters
Table 1: Performance metrics of common glove materials when exposed to ester-based organic solvents.
| Glove Material | Polymer Composition | Est. Breakthrough Time | Degradation Rating | Operational Directive |
| Butyl Rubber | Isobutylene-isoprene | > 480 minutes | Excellent | Mandatory for primary handling and prolonged contact. |
| Neoprene | Chloroprene | 10 - 30 minutes | Fair | Acceptable for short-term tasks; requires immediate change upon contact. |
| Nitrile | Acrylonitrile-butadiene | < 10 minutes | Poor to Fair | Strictly limited to incidental splash protection[1]. |
| Latex | Natural Rubber | < 10 minutes | Poor | Not recommended; highly permeable to organic solvents. |
Required Core PPE Ensemble:
-
Hands: Butyl rubber gloves (0.3 mm minimum thickness). If fine dexterity is required, double-gloving with a thin nitrile inner glove and a mid-weight butyl outer glove is recommended.
-
Eyes/Face: ANSI Z87.1-compliant chemical splash goggles. If transferring volumes greater than 500 mL, a full face shield must be worn over the goggles[3].
-
Body: Flame-resistant (FR) laboratory coat (fully buttoned) and closed-toe, non-porous shoes.
Operational Handling & Transfer Protocol
Because organic esters are typically combustible and can emit irritating vapors, all handling must occur within a controlled, ventilated environment to prevent inhalation exposure[4]. The following step-by-step methodology ensures a self-validating transfer process.
Step-by-Step Transfer Methodology:
-
Environmental Validation: Before opening the reagent bottle, verify that the chemical fume hood face velocity is operating at ≥ 100 feet per minute (fpm). Validation: Do not rely solely on digital monitors; tape a small Kimwipe to the bottom of the sash to visually confirm inward directional airflow.
-
Containment Setup: Place both the source reagent bottle and the receiving vessel inside a high-density polyethylene (HDPE) secondary containment tray within the hood. Causality: HDPE is highly resistant to ester degradation. If a spill occurs, the tray isolates the chemical, preventing contamination of the hood deck and complex cleanup.
-
Volumetric Transfer: Use a positive displacement pipette or a glass syringe equipped with a stainless steel cannula to aspirate the liquid. Causality: Standard air-displacement pipettes are prone to dripping when handling volatile or low-surface-tension organic liquids due to vapor pressure changes in the tip. Positive displacement physically pushes the liquid, ensuring absolute volumetric accuracy and zero drip risk.
-
Post-Transfer Decontamination: Immediately seal both vessels. Wipe the exterior threads of the receiving vessel with a lint-free wipe lightly dampened with ethanol to remove any micro-residues before removing the vessel from the hood.
Caption: Self-validating operational workflow for the safe transfer of organic esters.
Emergency Spill Response & Decontamination
In the event of a localized spill inside the fume hood, immediate action must be taken to prevent vapor accumulation and cross-contamination.
Step-by-Step Spill Protocol:
-
Isolate & Ventilate: Lower the fume hood sash to the minimum operational height to maximize the exhaust velocity over the spill area. Alert nearby personnel.
-
Neutralization/Absorption: Do not use water, as the compound is lipophilic and will spread. Apply an inert, amorphous chemical absorbent (e.g., diatomaceous earth or specialized solvent-absorbent pads) starting from the perimeter of the spill and working inward to prevent expansion[5].
-
Collection: Using a non-sparking polypropylene scoop, collect the saturated absorbent and place it into a chemically compatible, sealable waste bag or rigid container.
-
Surface Decontamination: Wash the contaminated surface with a mild detergent and water solution to break down residual lipophilic films, followed by a final wipe with isopropanol.
RCRA-Compliant Waste Segregation and Disposal Plan
Improper disposal of organic solvents poses severe environmental risks and violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[6]. Because Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate does not contain fluorine, chlorine, bromine, or iodine, it must be strictly segregated from halogenated waste streams.
Mixing non-halogenated esters with halogenated waste unnecessarily triggers high-temperature incineration requirements designed to prevent the formation of toxic dioxins, exponentially increasing disposal costs[7]. Furthermore, waste containing this ester must never be mixed with strong acids or bases, as this can trigger an exothermic hydrolysis reaction, potentially over-pressurizing the waste container[8].
Step-by-Step Disposal Methodology:
-
Segregation: Transfer all residual compound, contaminated reaction solvents, and initial equipment rinses into a clearly labeled "Non-Halogenated Organic Waste" carboy[9].
-
Volume Management: Never fill the waste container beyond 80% capacity. Causality: Organic solvents require headspace to accommodate vapor expansion caused by ambient temperature fluctuations[9],[6].
-
Regulatory Accumulation: Affix a completed hazardous waste label to the container the moment the first drop of waste is added. Under EPA/RCRA guidelines, laboratories may store this waste in a designated Satellite Accumulation Area for a maximum of 90 days, after which it must be transferred to a licensed chemical waste disposal facility[6].
Caption: RCRA-compliant decision matrix for laboratory solvent waste segregation.
Sources
- 1. Personal Protective Equipment | College Safety | Washington State University [cas.wsu.edu]
- 2. Ethyl Salicylate Reagent|CAS 118-61-6|For Research [benchchem.com]
- 3. Safety and Environmental Protection Manual - Chapter 13 | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 4. Ethyl 3-oxocyclohexanecarboxylate | 33668-25-6 | Benchchem [benchchem.com]
- 5. nationalmaglab.org [nationalmaglab.org]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
